6-Mercaptopurine Monohydrate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
3,7-dihydropurine-6-thione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQYWAAEWLHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S.H2O, C5H6N4OS | |
| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-44-2 (Parent) | |
| Record name | Mercaptopurine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992) | |
| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | SID57260342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6112-76-1 | |
| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Mercaptopurine monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6112-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptopurine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-dihydro-6H-purine-6-thione hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCAPTOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WED276I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
586 °F (decomposes) (NTP, 1992) | |
| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20595 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 6-Mercaptopurine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 6-Mercaptopurine (B1684380) (6-MP) Monohydrate, an essential medication in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] This document details established synthesis routes, purification protocols, and analytical methods for quality control, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Synthesis of 6-Mercaptopurine
Two primary synthetic routes for 6-Mercaptopurine are prevalent in laboratory and industrial settings: the thiation of hypoxanthine (B114508) and a multi-step synthesis commencing from a pyrimidine (B1678525) derivative.
Synthesis from Hypoxanthine
This is a direct and common method for producing 6-Mercaptopurine. It involves the conversion of the hydroxyl group of hypoxanthine to a thiol group using a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hypoxanthine in an excess of a high-boiling inert solvent such as pyridine (B92270) or tetraline.[2][3]
-
Addition of Reagent: Add phosphorus pentasulfide (P₄S₁₀) to the suspension. A typical molar ratio of P₄S₁₀ to hypoxanthine is approximately 2.5:1.
-
Reaction Conditions: Heat the mixture to reflux (around 200 °C in tetraline) and maintain for several hours with continuous stirring.[2]
-
Work-up: After cooling, the solvent is removed, often by distillation under reduced pressure. The residue is then treated with water.
-
Isolation of Crude Product: The crude 6-Mercaptopurine precipitates from the aqueous solution and is collected by filtration.
Logical Relationship: Synthesis from Hypoxanthine
Caption: Synthesis of 6-Mercaptopurine from Hypoxanthine.
Synthesis from 4-Amino-5-nitro-6-chloropyrimidine
This multi-step synthesis offers an alternative route to 6-Mercaptopurine.
Experimental Protocol:
-
Step 1: Synthesis of 4,5-diamino-6-mercaptopyrimidine: React 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide (B80085), such as potassium hydrosulfide (KSH). This step simultaneously reduces the nitro group and substitutes the chloro group with a mercapto group.[4]
-
Step 2: Formylation: The resulting 4,5-diamino-6-mercaptopyrimidine is then formylated by heating with formic acid. This leads to the formation of a thiazolo[5,4-d]pyrimidine (B3050601) intermediate.[4]
-
Step 3: Ring Closure: The intermediate is treated with an alkali, such as a sodium salt, and heated to induce ring closure, yielding 6-Mercaptopurine.[4]
Experimental Workflow: Multi-step Synthesis
Caption: Multi-step synthesis of 6-Mercaptopurine.
Purification of 6-Mercaptopurine Monohydrate
Purification is a critical step to ensure the final product meets the stringent purity requirements for an active pharmaceutical ingredient (API). The most common methods are crystallization and chromatography.
Crystallization
Crystallization is a widely used and effective method for purifying 6-Mercaptopurine. The monohydrate form is often preferred for its stability.[5]
Experimental Protocol:
-
Dissolution: Dissolve the crude 6-Mercaptopurine in a suitable solvent. A common method involves dissolving the crude product in a dilute aqueous alkaline solution, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[6]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with an acid, such as acetic acid or hydrochloric acid, to a pH of approximately 5.[6] This causes the 6-Mercaptopurine to precipitate out of the solution.
-
Hydration and Crystal Growth: The precipitation from an aqueous solution, followed by controlled cooling, facilitates the formation of this compound crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum at a controlled temperature to preserve the monohydrate form.
Quantitative Data for Synthesis and Purification
| Parameter | Synthesis from Hypoxanthine | Multi-step Synthesis | Purification by Crystallization |
| Starting Material | Hypoxanthine | 4-Amino-5-nitro-6-chloropyrimidine | Crude 6-Mercaptopurine |
| Key Reagents | P₄S₁₀, Pyridine/Tetraline | KSH, Formic Acid, Alkali | Dilute Alkali, Acid |
| Typical Yield | ~46%[7] | High purity and yield reported[4] | >90% recovery |
| Purity (Post-procedure) | Crude | Crude | >99% |
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC can be employed for achieving very high purity levels of 6-Mercaptopurine, especially for removing closely related impurities.
Experimental Protocol:
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio can be optimized for the best separation. A common mobile phase is a 10:90 (v/v) mixture of acetonitrile (B52724) and 0.05 M sodium acetate (B1210297) buffer.[8]
-
Detection: UV detection at a wavelength of 324 nm is suitable for monitoring the elution of 6-Mercaptopurine.[8]
-
Fraction Collection: The fraction corresponding to the 6-Mercaptopurine peak is collected.
-
Post-Purification: The collected fraction is then processed to remove the mobile phase solvents, typically by lyophilization or evaporation, to yield the purified product.
Purification Workflow
Caption: Purification workflows for 6-Mercaptopurine.
Mechanism of Action and Metabolic Pathway
6-Mercaptopurine is a prodrug that is converted intracellularly to its active metabolites, which then interfere with nucleic acid synthesis.[9]
Signaling Pathway: 6-Mercaptopurine Metabolism
Caption: Metabolic pathway of 6-Mercaptopurine.
This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation and development are necessary, taking into account safety, regulatory, and economic factors.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]
- 5. daneshyari.com [daneshyari.com]
- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Stability of 6-Mercaptopurine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (B1684380) (6-MP), a synthetic purine (B94841) analogue, is a cornerstone in the treatment of acute lymphoblastic leukemia and also finds application as an immunosuppressant in autoimmune diseases and organ transplantation. Its efficacy and safety are intrinsically linked to its chemical properties and stability. This technical guide provides a comprehensive overview of the physicochemical characteristics and stability profile of 6-Mercaptopurine Monohydrate (6-MPM), offering critical data and methodologies for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a yellow crystalline powder. The presence of a water molecule in its crystal lattice differentiates it from the anhydrous form. Key chemical and physical properties are summarized below.
General Properties
| Property | Value | Reference |
| Chemical Name | 1,7-Dihydro-6H-purine-6-thione, monohydrate | |
| Synonyms | 6-MP, 6-MPM, Purinethol | |
| CAS Number | 6112-76-1 | |
| Molecular Formula | C₅H₄N₄S · H₂O | |
| Molecular Weight | 170.19 g/mol | |
| Appearance | Light yellow crystalline powder |
Physicochemical Parameters
| Parameter | Value | Reference |
| Melting Point | >300 °C (decomposes) | |
| pKa₁ | 7.77 | |
| pKa₂ | 11.17 | |
| Log P (Octanol/Water) | 0.01 (at pH 7.4) | |
| UV λmax (0.1N NaOH) | 230, 310 nm | |
| UV λmax (0.1N HCl) | 222, 237 nm | |
| UV λmax (Methanol) | 216, 239 nm |
Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Ethanol | ~0.2 mg/mL | |
| Hot Ethanol | Soluble | |
| DMSO | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~5 mg/mL | |
| Aqueous Buffers | Sparingly soluble | |
| Alkaline Solutions | Soluble (with slow decomposition) | |
| Acetone | Insoluble | |
| Ether | Insoluble |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. The molecule is not perfectly planar, and the sulfur atom is present in the thione form. The water molecule is integral to the crystal lattice, participating in four hydrogen bonds in a nearly tetrahedral arrangement.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| a | 15.294 Å | |
| b | 7.732 Å | |
| c | 12.379 Å | |
| β | 101.64° |
Stability Profile
This compound is sensitive to light, oxidation, and alkaline conditions. Understanding its degradation pathways is crucial for the development of stable pharmaceutical formulations.
General Stability
The compound is stable under recommended storage conditions, which typically involve protection from light and storage at room temperature or under refrigerated conditions depending on the formulation. The monohydrate form becomes anhydrous at approximately 140°C.
Degradation Pathways
6-Mercaptopurine degrades primarily through oxidation and photodegradation.
Oxidative Degradation: In the presence of oxygen, especially under basic pH, 6-mercaptopurine can be oxidized to purine-6-sulfinate and further to purine-6-sulphonate. Hypoxanthine has also been identified as a degradation product. In vivo, oxidative metabolism is a major route of inactivation, catalyzed by xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO), leading to the formation of 6-thiouric acid.
Photodegradation: Exposure to UV light, particularly in aqueous solutions, leads to the formation of purine-6-sulphinate as the primary product, which can be further oxidized to purine-6-sulphonate. The presence of a photosensitizer can accelerate this process.
A simplified photodegradation pathway is illustrated below.
Quantitative Stability Data
A study on the degradation of 6-mercaptopurine in aqueous solution using UV-C radiation provided the following kinetic data.
| Process | pH | Rate Constant (k, min⁻¹) | Reference |
| UV-C | 3.5 | 0.0094 | |
| UV-C / H₂O₂ | 3.5 | 0.1071 | |
| UV-C / TiO₂ | 3.5 | 0.0335 | |
| UV-C / TiO₂ / H₂O₂ | 3.5 | 0.1387 |
These results indicate that the degradation is significantly enhanced by the presence of an oxidizing agent (H₂O₂) and a photocatalyst (TiO₂), particularly in acidic conditions.
Metabolism and Mechanism of Action
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The metabolic pathway is complex and involves competing anabolic and catabolic routes.
The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converts 6-MP into its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). These metabolites are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.
The catabolic pathways lead to inactive metabolites. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), while xanthine oxidase (XO) oxidizes it to 6-thiouric acid. Genetic polymorphisms in TPMT can significantly affect the metabolism and toxicity of 6-MP.
Navigating the Solubility of 6-Mercaptopurine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 6-Mercaptopurine (6-MP) Monohydrate in various common laboratory solvents. Understanding the solubility characteristics of this crucial thiopurine antimetabolite is paramount for its effective use in research and development, influencing everything from in vitro assay design to formulation strategies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Data: Solubility Profile of 6-Mercaptopurine Monohydrate
The solubility of this compound varies significantly across different laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate solvent selection for various experimental needs.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1], 100 mg/mL[2], Soluble to 100 mM | Recommended for preparing stock solutions.[2] |
| Dimethylformamide (DMF) | ~5 mg/mL[1] | |
| Ethanol | ~0.2 mg/mL[1] | Sparingly soluble at room temperature. Soluble in hot ethanol.[3][4] |
| Methanol | Soluble[3] | A specific quantitative value is not readily available in the literature. Soluble in hot methanol. |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble[1][2][3][5] | Described as "almost insoluble" in water.[6] A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[1] Another source reports a solubility of >25.5 µg/mL at pH 7.4.[7] |
| Alkaline Solutions (e.g., 1N NaOH) | 50 mg/mL[4] | Soluble with decomposition.[4][6] |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] The following protocol is a synthesized guideline based on best practices and recommendations from regulatory bodies like the USP and WHO.[8][10][11]
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Glass vials or flasks with screw caps
-
Orbital shaker or other suitable agitation device with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter (for aqueous solutions)
Procedure:
-
Preparation of the Solvent System: Prepare the desired solvent or buffer system. For aqueous solubility, it is recommended to test at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile.[10] The temperature of the solvent should be controlled, typically at 37°C for biorelevant studies.[10]
-
Addition of Excess Solute: Add an excess amount of this compound to a glass vial or flask containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains undissolved at the end of the experiment.
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[10][12] It is advisable to conduct preliminary experiments to determine the time required to reach a plateau in concentration, which signifies equilibrium.[10]
-
-
Phase Separation:
-
After the equilibration period, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Sample Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
For aqueous solutions, report the pH of the saturated solution.
-
The experiment should be performed in triplicate to ensure the reliability of the results.[10]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. mpbio.com [mpbio.com]
- 5. This compound | 6112-76-1 [chemicalbook.com]
- 6. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H6N4OS | CID 2724350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
- 11. biorelevant.com [biorelevant.com]
- 12. researchgate.net [researchgate.net]
The Advent of Rational Drug Design: A Technical History of 6-Mercaptopurine in Cancer Therapy
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
6-Mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), represents a landmark achievement in the history of pharmacology. Its discovery marked a paradigm shift from serendipitous screening to a methodical, hypothesis-driven approach termed "rational drug design." Pioneered by Nobel laureates Gertrude B. Elion and George H. Hitchings at Burroughs Wellcome, the development of 6-MP was rooted in a deep understanding of nucleic acid metabolism. By creating an antimetabolite that mimics natural purines, they successfully engineered a compound capable of selectively disrupting the rampant proliferation of cancer cells. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development, and mechanism of action of 6-Mercaptopurine, intended for professionals in the fields of oncology, pharmacology, and drug development.
Introduction: The Pre-Chemotherapy Era and the Dawn of a Rational Approach
Prior to the mid-20th century, treatment options for leukemia were virtually nonexistent, and a diagnosis was a near-certain death sentence. The available cancer therapies were largely limited to surgery and radiation, with few systemic options. Early forays into chemotherapy often involved highly toxic compounds, such as nitrogen mustards, which were derivatives of chemical warfare agents.
It was in this context that George Hitchings and Gertrude Elion embarked on a novel research path in the 1940s. They hypothesized that it would be possible to halt the growth of rapidly dividing cells, such as bacteria and cancer cells, by providing them with faulty building blocks for DNA synthesis. This "rational drug design" strategy was a departure from the random screening of compounds. It was based on the premise that by understanding the metabolic pathways of a cell, one could design molecules (antimetabolites) to selectively interfere with them. Their focus was on purines, specifically adenine (B156593) and guanine, which are essential components of DNA and RNA.
The Discovery and Synthesis of 6-Mercaptopurine
Following their central hypothesis, Elion and Hitchings synthesized and tested over 100 purine (B94841) analogs.[1] Their early work led to the development of diaminopurine and thioguanine, which showed promise in treating leukemia but also significant toxicity.[2] In 1951, by replacing the oxygen atom at the 6-position of the natural purine hypoxanthine (B114508) with a sulfur atom, Elion synthesized 6-mercaptopurine.[1] This modification resulted in a compound with a more favorable therapeutic index.
dot graph TD { rankdir="TB"; graph [ranksep=0.3, nodesep=0.2, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end
Figure 1. Key milestones in the discovery and development of 6-Mercaptopurine.
Experimental Protocol: Synthesis of 6-Mercaptopurine
The original synthesis of 6-MP, a method still fundamental in principle, involves the thionation of hypoxanthine.
-
Objective: To replace the 6-hydroxyl group of hypoxanthine with a thiol group.
-
Reactants:
-
Hypoxanthine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Solvent: Anhydrous pyridine (B92270) or a high-boiling point solvent like tetralin.
-
-
Procedure:
-
A mixture of hypoxanthine and an excess of phosphorus pentasulfide is prepared in a suitable solvent (e.g., pyridine).[3]
-
The mixture is heated under reflux conditions for several hours (e.g., at 200°C in tetralin).[4]
-
The solvent is removed under reduced pressure.
-
The residue is treated with water to hydrolyze any remaining phosphorus compounds.
-
The crude 6-mercaptopurine product is then purified, often by dissolution in an alkaline solution (e.g., dilute ammonium (B1175870) hydroxide) followed by filtration and re-precipitation by acidification to a pH of approximately 5.[3]
-
Preclinical Evaluation: From Microbes to Murine Models
Before human trials, 6-MP underwent rigorous preclinical testing to establish its biological activity and safety profile.
In Vitro Studies with Lactobacillus casei
-
Objective: To determine if 6-MP acts as a purine antagonist. The bacterium Lactobacillus casei was used as a model system because it requires pre-formed purines for growth.
-
Methodology:
-
L. casei cultures were grown in a purine-deficient medium.
-
Varying concentrations of 6-MP were added to the cultures.
-
Bacterial growth was measured, typically by turbidimetry.
-
To confirm the mechanism, reversal experiments were conducted where natural purines (like adenine or hypoxanthine) were added along with 6-MP.
-
-
Results: 6-MP potently inhibited the growth of L. casei. This inhibition was effectively reversed by the addition of natural purines, confirming that 6-MP was competing with these essential metabolites.[1]
In Vivo Studies in Murine Cancer Models
-
Objective: To assess the anti-tumor efficacy and in-vivo toxicity of 6-MP. The primary model used was Sarcoma 180 (S-180) in mice.
-
Methodology:
-
Sarcoma 180 tumor cells were transplanted into mice.
-
Once tumors were established, mice were treated with daily doses of 6-MP.
-
Tumor growth was monitored and compared to an untreated control group.
-
Animal survival and signs of toxicity (e.g., weight loss, bone marrow suppression) were recorded.
-
-
Results: The studies, published in 1953, demonstrated that 6-MP significantly inhibited the growth of Sarcoma 180 tumors and, in some cases, led to cures in the treated animals.[1] This provided the crucial evidence needed to proceed to human clinical trials.
dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end
Figure 2. Generalized experimental workflow for the preclinical evaluation of 6-MP.
Clinical Development and Efficacy
The promising preclinical data led to a collaboration with investigators at Memorial Sloan-Kettering Cancer Center. The first clinical trials began in April 1952 under the leadership of Dr. Joseph H. Burchenal.[1]
Landmark 1953 Clinical Trial in Acute Leukemia
The initial study, published in Blood in 1953, was a pivotal moment for cancer chemotherapy. It detailed the effects of 6-MP in patients with advanced leukemia who had exhausted all other treatment options.
| Patient Group | Number of Patients | Good Remission (Clinical & Hematologic) | Partial Remission & Clinical Improvement |
| Children with Acute Leukemia | 45 | 15 | 10 |
| Adults with Acute Leukemia | 18 | Occasional Remissions | N/A |
Table 1. Summary of Efficacy Data from the Initial 6-Mercaptopurine Clinical Trial (Burchenal et al., 1953).[1]
The results were remarkable for the era. In children with acute leukemia, 6-MP produced complete or partial remissions in over half of the patients, providing precious weeks and months of improved health.[1] While the remissions were not permanent, this success validated the principles of rational drug design and established 6-MP as a vital new therapeutic agent.[1] The drug was approved by the U.S. Food and Drug Administration (FDA) in 1953.
Mechanism of Action: A Multi-pronged Attack on Purine Metabolism
6-Mercaptopurine is a prodrug that must be metabolized intracellularly to exert its cytotoxic effects. Its mechanism is multifaceted, primarily targeting the de novo purine synthesis pathway.
-
Activation: Upon entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, thioinosine monophosphate (TIMP).[4]
-
Inhibition of Purine Synthesis:
-
TIMP directly inhibits multiple key enzymes in the de novo purine synthesis pathway. It blocks the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and xanthosine (B1684192) monophosphate (XMP), thereby starving the cell of the necessary precursors for DNA and RNA.
-
A methylated form of TIMP, methylthioinosinate (MTIMP), is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in purine synthesis.[4]
-
-
DNA/RNA Incorporation: TIMP can be further metabolized to thioguanine nucleotides (TGNs). These fraudulent nucleotides are incorporated into DNA and RNA. The incorporation of thioguanine into DNA triggers the DNA mismatch repair machinery, leading to cell cycle arrest and apoptosis.[1]
Pharmacogenetics: The Role of TPMT
A parallel metabolic pathway involves the inactivation of 6-MP by the enzyme thiopurine S-methyltransferase (TPMT), which methylates 6-MP into inactive metabolites. Genetic variations in the TPMT gene can lead to decreased or absent enzyme activity. Patients with low TPMT activity metabolize 6-MP more slowly, leading to higher levels of active TGNs and a significantly increased risk of severe, life-threatening myelosuppression. This discovery has made TPMT genotyping or activity measurement a critical component of personalized medicine, allowing for dose adjustments to maximize efficacy while minimizing toxicity.
Figure 3. Metabolic activation and mechanism of action of 6-Mercaptopurine.
Conclusion: The Enduring Legacy of 6-Mercaptopurine
The discovery of 6-mercaptopurine was more than the creation of a single successful drug; it was a validation of a revolutionary scientific principle. The "rational drug design" pioneered by Gertrude Elion and George Hitchings, for which they were awarded the Nobel Prize in Physiology or Medicine in 1988, transformed pharmaceutical development from an art of chance discovery into a science of targeted intervention. 6-MP not only provided the first effective treatment for childhood leukemia but also paved the way for the development of other crucial medications, including the immunosuppressant azathioprine (B366305) (a derivative of 6-MP) and the antiviral acyclovir. Today, 6-MP remains an indispensable component of combination chemotherapy regimens that have turned childhood acute lymphoblastic leukemia from a fatal disease into one with a cure rate of approximately 80%. Its history serves as a powerful testament to the impact of hypothesis-driven, molecularly-targeted research in modern medicine.
References
6-Mercaptopurine Monohydrate: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, functions as a purine (B94841) antimetabolite. Its therapeutic efficacy is intrinsically linked to its chemical structure and subsequent metabolic activation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-mercaptopurine monohydrate, offering insights for the rational design of novel analogs with improved pharmacological profiles. This document details the mechanism of action, summarizes quantitative SAR data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action and Metabolism
6-mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The metabolic pathway is a critical determinant of its activity and toxicity.
Activation: The primary activation pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs), the primary active metabolites.[1][2] These TGNs can be incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[3][4]
Inactivation: Two major enzymatic pathways are responsible for the inactivation of 6-MP. Xanthine oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid.[5] Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with hepatotoxicity.[4][5] Genetic polymorphisms in TPMT can significantly impact the safety and efficacy of 6-MP therapy.[6]
The balance between these activation and inactivation pathways is crucial in determining the therapeutic index of 6-mercaptopurine and its derivatives.
Structure-Activity Relationship (SAR) Studies
The purine scaffold of 6-mercaptopurine offers multiple sites for chemical modification to modulate its pharmacological properties. Key SAR insights are summarized below:
-
The Thiol Group at C6: The sulfur atom at the 6-position is crucial for activity. Modifications at this position have a significant impact on potency and mechanism of action. S-alkylation or S-arylation can lead to prodrugs with altered pharmacokinetic profiles. For instance, S-allylthio derivatives have shown enhanced antiproliferative activity.[1]
-
The Purine Ring: The integrity of the purine ring is essential for recognition by activating enzymes like HGPRT. Substitutions on the purine nucleus, particularly at the N7 and N9 positions, can influence the electronic properties and metabolic fate of the molecule.
-
Substitutions at C2: Modifications at the 2-position of the purine ring are generally well-tolerated and can be exploited to enhance target selectivity or overcome resistance mechanisms.
-
Ribosylation: The addition of a ribose moiety, as in 6-mercaptopurine riboside, can alter the cellular uptake and metabolic activation of the parent compound.
Quantitative Data on 6-Mercaptopurine Analogs
The following table summarizes the in vitro cytotoxicity of 6-mercaptopurine and some of its derivatives against various cancer cell lines.
| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Mercaptopurine | Parent Drug | HepG2 | Hepatocellular Carcinoma | 32.25 | [7] |
| MCF-7 | Breast Adenocarcinoma | >100 | [7] | ||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10 (± 2) | [7] | ||
| K-562 | Chronic Myelogenous Leukemia | ~1.3 | [7] | ||
| S-allylthio-6-mercaptopurine (SA-6MP) | S-allylthio derivative | Jurkat | T-cell Leukemia | More potent than 6-MP | [1] |
| 1-Ethyl 3-((7H-purin-6-yl) disulfanyl)-2-(2-(6-methoxynaphthalen-2-yl) propanamido) propanoate | Disulfide Prodrug | HOP-92 | Non-small cell lung cancer | 1.04 - 9.35 | |
| NCI-H522 | Non-small cell lung cancer | 1.04 - 9.35 | |||
| LOX IMVI | Melanoma | 1.04 - 9.35 | |||
| 6-[(5-pyridine-yl-1,2,3,4-oxadiazole-2-yl)dithiol]-9H-purine | Dithiol derivative | Renal cell lines | Renal Cancer | More cytotoxic than 6-MP | [8] |
| 9H-purine-6-yl-benzyldithiocarbamate | Dithiocarbamate derivative | Ovarian cell lines | Ovarian Cancer | More cytotoxic than 6-MP | [8] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[9][10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
6-Mercaptopurine or its analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay
This spectrophotometric assay continuously monitors HGPRT activity.[2][11][12]
Materials:
-
Cell lysates
-
HPRT Assay Buffer
-
Hypoxanthine
-
Phosphoribosyl pyrophosphate (PRPP)
-
IMP dehydrogenase (IMPDH)
-
NAD+
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HPRT assay buffer, hypoxanthine, IMPDH, and NAD+.
-
Assay Initiation: Add cell lysate to the wells of a 96-well plate. Initiate the reaction by adding PRPP to the wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes. This measures the rate of NADH formation, which is proportional to HGPRT activity.
-
Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min). Convert this rate to HPRT activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH.
Protocol 3: Quantification of Intracellular 6-Thioguanine Nucleotides (6-TGNs)
This protocol outlines the quantification of 6-TGNs in red blood cells (RBCs) using HPLC.[4][13][14]
Materials:
-
Patient blood samples (collected in heparinized tubes)
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., methanol-water mixture)
-
6-Thioguanine standard
Procedure:
-
Sample Preparation: Isolate RBCs from whole blood by centrifugation. Lyse the RBCs with perchloric acid.
-
Hydrolysis: Add DTT to the lysate and heat to hydrolyze the 6-TGNs to 6-thioguanine.
-
HPLC Analysis: Inject the hydrolyzed sample onto the HPLC system.
-
Quantification: Elute the sample with the mobile phase and detect 6-thioguanine using a UV detector. Quantify the concentration of 6-thioguanine by comparing the peak area to a standard curve.
-
Normalization: Express the 6-TGN concentration per 8 x 10⁸ RBCs.
Conclusion
The structural framework of this compound presents a rich template for medicinal chemistry exploration. A thorough understanding of its SAR, coupled with robust in vitro evaluation, is paramount for the development of next-generation purine antimetabolites. By strategically modifying the 6-mercaptopurine scaffold, researchers can aim to enhance therapeutic efficacy, overcome resistance, and minimize toxicity, ultimately leading to improved patient outcomes. The data and protocols presented in this guide serve as a valuable resource for advancing research in this critical area of drug discovery.
References
- 1. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPRT Assay Kit - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxanthine Phosphoribosyl Transferase Activity Assay Kit (Fluorometric) (ab284551) is not available | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of 6-Mercaptopurine Monohydrate on Purine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, exerts its cytotoxic and immunosuppressive effects primarily through the disruption of de novo purine (B94841) synthesis. This technical guide provides an in-depth analysis of the in vitro effects of 6-Mercaptopurine Monohydrate, focusing on its molecular mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: The Central Role of Purine Synthesis
Purine nucleotides are fundamental building blocks for DNA and RNA synthesis, essential for cell proliferation and survival. The de novo purine synthesis pathway, a multi-step enzymatic process, constructs purine rings from basic precursors. Due to their high proliferative rate, cancer cells are particularly dependent on this pathway, making it an attractive target for chemotherapy. 6-Mercaptopurine, a purine analogue, effectively exploits this dependency.
Mechanism of Action of 6-Mercaptopurine
Upon cellular uptake, 6-Mercaptopurine is a prodrug that requires metabolic activation to exert its effects. The primary pathway of activation involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into its active metabolite, 6-thioinosine 5'-monophosphate (TIMP).[1]
TIMP is the key effector molecule that disrupts purine synthesis through multiple mechanisms:
-
Inhibition of Amidophosphoribosyltransferase (ATase): TIMP mimics the natural purine ribonucleotides, inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP), which act as feedback inhibitors of amidophosphoribosyltransferase (ATase). ATase catalyzes the first committed step in de novo purine synthesis. By binding to the allosteric sites of ATase, TIMP induces a conformational change that inactivates the enzyme, thereby halting the entire purine synthesis cascade.[2][3] While this inhibitory action is a critical aspect of 6-MP's function, specific Ki or IC50 values for TIMP on purified ATase are not extensively documented in publicly available literature.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): TIMP can be further metabolized to thioguanine nucleotides. Both TIMP and its downstream metabolites can inhibit IMPDH, the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides from IMP.[4][5]
-
Inhibition of Adenylosuccinate Synthetase: The conversion of IMP to adenine (B156593) nucleotides is also hindered through the inhibition of adenylosuccinate synthetase.
The collective impact of these inhibitory actions is a significant depletion of the intracellular pools of adenine and guanine nucleotides, leading to the arrest of DNA and RNA synthesis, and ultimately, cell death.
Quantitative Effects of 6-Mercaptopurine on Cancer Cells
The cytotoxic effects of 6-Mercaptopurine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in inhibiting cellular proliferation.
| Cell Line | Drug | IC50 (µM) | Incubation Time (h) | Reference |
| Jurkat (Acute T-cell leukemia) | 6-Mercaptopurine | 0.36 | 48 | [6] |
| L1210 (Mouse leukemia) | 6-Mercaptopurine | 0.024 | Not Specified | [3] |
| MT4 (Human T-cell leukemia) | 6-Mercaptopurine | 0.1 | Not Specified | [3] |
| CCRF-CEM (Human T-cell leukemia) | 6-Mercaptopurine | 1 | Not Specified | [3] |
| HepG2 (Hepatocellular carcinoma) | 6-Mercaptopurine | 9.6 µg/mL (~63 µM) | 48 | |
| HCT116 (Colorectal carcinoma) | 6-Mercaptopurine | 16.7 µg/mL (~110 µM) | 48 | |
| MCF-7 (Breast adenocarcinoma) | 6-Mercaptopurine | 12.8 µg/mL (~84 µM) | 48 |
Impact on Intracellular Purine Nucleotide Pools
The inhibition of de novo purine synthesis by 6-Mercaptopurine leads to a quantifiable reduction in the intracellular concentrations of purine nucleotides.
| Cell Line | Treatment | ATP Reduction | ADP Reduction | AMP Reduction | Reference |
| Jurkat | 50 µM 6-MP (48h) | Significant | Significant | Significant |
Inhibition of De Novo Purine Synthesis
Studies in clinical settings have demonstrated the direct impact of 6-Mercaptopurine on the rate of de novo purine synthesis (DNPS) in leukemic cells.
| Patient Group | Treatment | Median Decrease in DNPS | Reference |
| Pediatric ALL | 6-Mercaptopurine alone | 3% |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Jurkat, L1210, CCRF-CEM, HepG2, HCT116, or MCF-7 cells can be obtained from a reputable cell bank.
-
Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 for Jurkat, DMEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH or DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of 6-Mercaptopurine concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with 6-Mercaptopurine at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
HPLC Analysis of Intracellular Purine Nucleotides
-
Cell Lysis: After drug treatment, harvest the cells and lyse them using a suitable extraction method (e.g., perchloric acid precipitation).
-
Sample Preparation: Neutralize the extracts and centrifuge to remove precipitated proteins.
-
HPLC System: Use a reverse-phase C18 column with a UV detector.
-
Mobile Phase: Employ a gradient elution with a buffer system appropriate for separating purine nucleotides (e.g., potassium phosphate (B84403) buffer with a methanol (B129727) gradient).
-
Detection: Monitor the absorbance at 254 nm.
-
Quantification: Use external standards of known concentrations for ATP, ADP, AMP, GTP, GDP, and GMP to quantify the nucleotide levels in the samples.
Visualizing the Impact of 6-Mercaptopurine
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of 6-Mercaptopurine and its inhibitory effects on de novo purine synthesis.
Caption: General experimental workflow for assessing the in vitro effects of 6-Mercaptopurine.
Conclusion
This compound remains a potent inhibitor of de novo purine synthesis, a critical pathway for the proliferation of cancer cells. Its efficacy is derived from its metabolic conversion to TIMP, which effectively shuts down the production of essential purine nucleotides. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the nuanced effects of this important therapeutic agent and to explore novel therapeutic strategies targeting purine metabolism.
References
- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of amido phosphoribosyltransferase from mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
6-Mercaptopurine Monohydrate protocol for cell culture experiments
Application Notes: 6-Mercaptopurine (B1684380) Monohydrate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Mercaptopurine (6-MP), a purine (B94841) analogue, functions as an antimetabolite and is a critical medication in the treatment of acute lymphoblastic leukemia (ALL).[1] It also serves as an immunosuppressive agent in autoimmune conditions like Crohn's disease and ulcerative colitis.[1][2] In a laboratory setting, 6-MP is an invaluable tool for investigating purine metabolism, DNA synthesis, cell cycle regulation, and apoptosis.[1] As a prodrug, its cytotoxic effects are contingent on its intracellular conversion to active metabolites.[1][3]
Mechanism of Action
6-Mercaptopurine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[1][3]
-
Metabolic Activation: Upon cellular uptake, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its primary active metabolite, thioinosine monophosphate (TIMP).[1][2][3] TIMP is then further metabolized into other active thiopurine nucleotides, most notably 6-thioguanine (B1684491) nucleotides (TGNs).[1]
-
Inhibition of De Novo Purine Synthesis: A key metabolite, methyl-thioinosine monophosphate (Me-TIMP), potently inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[1][2][4] This action depletes the intracellular pool of purines necessary for DNA and RNA synthesis.[1][5]
-
DNA and RNA Incorporation: The active 6-thioguanine nucleotides (TGNs) are incorporated into DNA and RNA during synthesis.[2][3][4] The incorporation of these fraudulent bases into DNA triggers the DNA mismatch repair machinery, which can lead to cell cycle arrest and apoptosis.[6][7] This disruption of normal DNA structure and function is particularly effective against rapidly dividing cells.[2] The presence of TGNs in DNA can result in a deformed structure, causing mitotic death characterized by cell enlargement and the presence of multinucleated cells.[7]
Caption: Metabolic activation pathway of 6-Mercaptopurine (6-MP).
Quantitative Data Summary
The cytotoxic effects of 6-Mercaptopurine vary significantly across different cell lines and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine
| Cell Line | Assay Type | Incubation Time | IC50 / Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Jurkat (T-cell leukemia) | Cytotoxicity | 48 hours | 0.36 µM | Inhibition of cell viability | [1] |
| SUM149 (Breast Cancer) | Colony Formation | 21 days | 4 µM | Inhibition of metabolically adaptable cells | [1] |
| SUM149 (Breast Cancer) | Cytotoxicity | 12 days | 32 µM | >99% cell death | [1][8] |
| Lymphocytes (PBMC-derived) | MTT Assay | 3 days | 1 µg/mL (~6.6 µM) | Clear inhibition of cell growth | [1] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 48 hours | 9.6 µg/mL | Cytotoxicity | [9] |
| HCT116 (Colorectal Carcinoma) | Cell Viability | 48 hours | 16.7 µg/mL | Cytotoxicity | [9] |
| MCF-7 (Breast Cancer) | Cell Viability | 48 hours | 12.8 µg/mL | Cytotoxicity |[9] |
Table 2: Effects on Apoptosis and Cell Cycle
| Cell Line / Model | Assay Type | Concentration / Dose | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| Jurkat (T-cell leukemia) | Apoptosis | 0.5, 2, 5 µM | 48 hours | Dose-dependent increase in apoptosis (7.76%, 16.30%, 25.29%) | [1] |
| Jurkat T cells | Apoptosis | 50 µM | 24, 48, 72 hours | Time-dependent increase in apoptotic cells | [10][11] |
| Jurkat T cells | Cell Cycle | 50 µM | 24, 48, 72 hours | Cell cycle arrest | [10][11] |
| Fetal Rat Neural Progenitors | Cell Cycle (in vivo) | 50 mg/kg | 24 to 72 hours | Accumulation of cells in S and G2/M phases | [1] |
| Fetal Rat Neural Progenitors | Apoptosis (in vivo) | 50 mg/kg | 24 to 72 hours | Increase in sub-G1 (apoptotic) cells |[1] |
Experimental Protocols
Caption: General experimental workflow for 6-MP cell culture assays.
Protocol 1: Preparation and Storage of 6-Mercaptopurine Stock Solution
6-Mercaptopurine is poorly soluble in water but demonstrates good solubility in DMSO.[1]
Materials:
-
6-Mercaptopurine Monohydrate powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1.702 mg of this compound (FW: 170.2 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Storage:
-
Powder: Store at -20°C for up to 3 years.[4]
-
Stock Solution in DMSO: Store aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month.[4] Aqueous solutions are not recommended for storage beyond one day.[12]
Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)
This protocol assesses the effect of 6-MP on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well microplates
-
6-MP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of 6-MP from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions.[1][13] Include wells for vehicle control (medium with the same concentration of DMSO as the highest 6-MP dose) and a blank (medium only).[13]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the 6-MP concentration to determine the IC50 value.[13]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1]
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)[1]
-
Cold 1X PBS
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[1][14]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Treat cells with 6-MP for the desired time to induce apoptosis. Include appropriate positive and negative controls.[1]
-
Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[1]
-
Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[1]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1] Gently vortex the tubes.
-
Incubation: Incubate the samples for 5-20 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, enabling the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[1]
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)[1]
-
1X PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
Procedure:
-
Cell Preparation: Treat cells with 6-MP for the desired duration. Harvest cells by centrifugation.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with cold 1X PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.
-
PI Staining: Add PI staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to the cell cycle phase: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An increase in the sub-G1 peak can also indicate apoptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. docs.abcam.com [docs.abcam.com]
Preparing 6-Mercaptopurine Monohydrate Stock Solutions for Cellular Assays: An Application Note and Protocol Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Mercaptopurine (6-MP), a cornerstone therapeutic agent in the treatment of acute lymphoblastic leukemia and autoimmune diseases, functions as a purine (B94841) antimetabolite, disrupting DNA and RNA synthesis. Its efficacy in research and drug development settings is critically dependent on the accurate and reproducible preparation of stock solutions for cellular assays. This application note provides detailed protocols for the preparation, storage, and application of 6-Mercaptopurine Monohydrate stock solutions. It includes methodologies for common cell-based assays—cell viability (MTT) and apoptosis (Annexin V/PI staining)—along with data on solution stability and a schematic of its mechanism of action.
Introduction to 6-Mercaptopurine
6-Mercaptopurine is a prodrug that, upon intracellular conversion to its active form, thioinosine monophosphate (TIMP), inhibits crucial enzymes in the de novo purine biosynthesis pathway. This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. Understanding its mechanism is key to designing effective in vitro studies.
Preparation of this compound Stock Solutions
The low aqueous solubility of this compound necessitates the use of organic solvents for the preparation of high-concentration stock solutions suitable for cell culture applications. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 170.19 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood or sterile workspace
Procedure:
-
In a sterile environment, accurately weigh 8.51 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and yellow.
-
Aliquot the 50 mM stock solution into smaller, single-use volumes in light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots as recommended in Table 2.
Solubility and Stability of this compound Solutions
The solubility and stability of this compound in various solvents are summarized below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (~587 mM) | Recommended for high-concentration stock solutions. |
| 1 N Sodium Hydroxide (NaOH) | 50 mg/mL | Alkaline solutions may cause slow decomposition. |
| Hot Ethanol | Soluble | Use with caution due to potential for precipitation upon cooling. |
| Water | Insoluble | Not a suitable solvent for stock solution preparation. |
| Ethanol | Insoluble | Not a suitable solvent for stock solution preparation. |
A summary of this compound solubility.
Proper storage of stock solutions is critical to maintain the compound's integrity.
| Storage Temperature | Solvent | Duration | Stability Notes |
| -80°C | DMSO | Up to 2 years | Recommended for long-term storage. Aliquoting is crucial to avoid repeated freeze-thaw cycles. |
| -20°C | DMSO | Up to 1 year | Suitable for medium-term storage. |
| -20°C | Ammonium Hydroxide | At least 16 days | Stock solutions were found to be stable. |
| Room Temperature | Aqueous Buffers | Not recommended for more than one day | Sparingly soluble and less stable in aqueous solutions. |
A summary of this compound stock solution stability.
Experimental Protocols
Working solutions for cellular assays should be prepared by diluting the DMSO stock solution directly into the cell culture medium to the final desired concentration. It is imperative to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
6-Mercaptopurine working solutions (prepared from DMSO stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 6-Mercaptopurine in culture medium from the DMSO stock solution. Remove the existing medium from the wells and add 100 µL of the various 6-Mercaptopurine dilutions. Include wells for a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Treat cells with 6-Mercaptopurine for the desired time to induce apoptosis. Include appropriate positive and negative controls.
-
Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold 1X PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tubes.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible (ideally within 1 hour). Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway of 6-Mercaptopurine and a general experimental workflow for its use in cell-based assays.
Metabolic activation and mechanism of action of 6-Mercaptopurine.
General experimental workflow for 6-MP cell culture studies.
Conclusion
The accurate preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in cell-based assays. By following the detailed protocols outlined in this application note for stock solution preparation, cell viability, and apoptosis assays, researchers can confidently investigate the cellular effects of this important compound. Adherence to proper storage and handling procedures will ensure the long-term stability and integrity of the stock solutions, contributing to the overall success of research and drug development endeavors.
Application Note & Protocol: Quantification of 6-Mercaptopurine and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (B1684380) (6-MP) is a cornerstone chemotherapy agent for acute lymphoblastic leukemia and is also utilized as an immunosuppressant in inflammatory bowel disease. As a prodrug, 6-MP undergoes extensive intracellular metabolism to form active and inactive metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP). The balance between these metabolites is crucial, as 6-TGNs are responsible for the therapeutic effects, while elevated levels of 6-MMP can be associated with hepatotoxicity. Therapeutic drug monitoring of 6-MP and its metabolites is therefore essential for optimizing dosing, ensuring efficacy, and minimizing adverse effects. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous quantification of these compounds in biological matrices.
This document provides detailed protocols for the quantification of 6-mercaptopurine and its principal metabolites, 6-thioguanine (as a surrogate for 6-TGNs after hydrolysis) and 6-methylmercaptopurine, in both human plasma and red blood cells (RBCs) using reverse-phase HPLC.
Metabolic Pathway of 6-Mercaptopurine
The metabolic conversion of 6-mercaptopurine is a complex process involving multiple enzymatic pathways. The following diagram illustrates the key steps in the metabolism of 6-MP to its active and inactive metabolites.
Caption: Metabolic pathway of 6-Mercaptopurine.
Experimental Protocols
Protocol 1: Analysis of 6-MP and Metabolites in Red Blood Cells
This protocol is adapted from established methods for the quantification of intracellular thiopurine metabolites.
1. Sample Preparation:
-
Erythrocyte Isolation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma and red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBCs with an equal volume of cold saline solution and centrifuge again. Repeat this step twice.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend a known quantity of washed RBCs (e.g., 8 x 10⁸ cells) in 350 µL of Hanks solution.
-
Add 7.5 mg of dithiothreitol (B142953) (DTT) to prevent oxidation of thiol groups.
-
Add 50 µL of 70% perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 13,000 g for 10 minutes.
-
-
Acid Hydrolysis:
-
Transfer the supernatant to a clean glass tube.
-
Heat the supernatant at 100°C for 45-60 minutes to hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine from 6-TGNs).
-
Cool the sample to room temperature.
-
The sample is now ready for HPLC injection.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).
-
Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Injection Volume: 50 - 100 µL.
-
Detection: UV detector at the following wavelengths:
-
342 nm for 6-thioguanine (6-TG).
-
322 nm for 6-mercaptopurine (6-MP).
-
303 nm for the hydrolysis product of 6-methylmercaptopurine.
-
-
Run Time: Approximately 15 minutes.
Protocol 2: Analysis of 6-MP and Metabolites in Plasma
This protocol provides a method for the simultaneous determination of 6-MP and its metabolites in human plasma.
1. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma, add 500 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -80°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 g for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
-
Alternative Ultrafiltration Method:
-
For a simpler protein removal step, plasma samples (100 µL) can be subjected to ultrafiltration.
-
The resulting protein-free ultrafiltrate can be directly injected into the HPLC system.
-
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution can be employed for better separation of multiple metabolites. A common mobile phase consists of a mixture of ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.05 M, pH 4.65) and acetonitrile. The gradient can be optimized based on the specific metabolites of interest.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 - 50 µL.
-
Detection: Diode-array detector (DAD) or a multi-wavelength UV detector set to monitor at 295 nm and 330 nm for various metabolites.
-
Run Time: Dependent on the gradient program, typically 15-25 minutes.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of 6-Mercaptopurine and its metabolites.
Caption: General experimental workflow.
Data Presentation
The following tables summarize typical quantitative data obtained from HPLC methods for 6-mercaptopurine and its metabolites.
Table 1: Quantitative Data for 6-MP and Metabolites in Red Blood Cells
| Analyte | Retention Time (min) | LOD (pmol/8x10⁸ cells) | LOQ (pmol/8x10⁸ cells) | Linearity (r²) | Analytical Recovery (%) |
| 6-Thioguanine (from 6-TGNs) | 5.3 | 3 | 8 | > 0.998 | 73.2 |
| 6-Mercaptopurine | 6.0 | 3 | 10 | > 0.998 | 119.1 |
| 6-Methylmercaptopurine | 10.2 | 25 | 70 | > 0.998 | 97.4 |
Table 2: Quantitative Data for 6-MP and Metabolites in Plasma
| Analyte | Limit of Detection (nM) |
| 6-Mercaptopurine | 20 - 50 |
| 6-Thioguanine | 20 - 50 |
| 6-Thioxanthine | 20 - 50 |
| 6-Mercaptopurine riboside | 20 - 50 |
| 6-Thioguanosine | 20 - 50 |
| 6-Thioxanthine riboside | 20 - 50 |
| 6-Methylmercaptopurine | 20 - 50 |
| 6-Methylmercaptopurine riboside | 20 - 50 |
Conclusion
The HPLC methods detailed in this application note provide a reliable and reproducible approach for the quantification of 6-mercaptopurine and its key metabolites in both red blood cells and plasma. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the therapeutic monitoring and pharmacokinetic studies of this important class of drugs. Careful adherence to these protocols will enable accurate and consistent measurements, ultimately contributing to improved patient care and drug development.
In Vitro Synergism of 6-Mercaptopurine Monohydrate and Methotrexate: Applications and Protocols for Cancer Research
For Immediate Release
[City, State] – [Date] – A detailed examination of in vitro studies on the combination of 6-Mercaptopurine (B1684380) Monohydrate (6-MP) and Methotrexate (B535133) (MTX) reveals a synergistic cytotoxic effect against various cancer cell lines, particularly those of hematological origin. This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data from relevant studies. The provided information aims to facilitate further research into the therapeutic potential of this drug combination.
The cornerstone of the synergistic interaction between 6-MP and MTX lies in their complementary mechanisms of action targeting purine (B94841) metabolism. Methotrexate, a potent inhibitor of dihydrofolate reductase, disrupts the de novo synthesis of purines. This inhibition leads to an intracellular accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key substrate in the purine salvage pathway.[1][2] The increased availability of PRPP enhances the conversion of 6-Mercaptopurine, a purine analog, into its active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (TGNs).[3] These TGNs are subsequently incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[3]
Key Findings from In Vitro Studies:
-
Synergistic Cytotoxicity: The combination of 6-MP and MTX demonstrates a synergistic effect in inhibiting the proliferation of various leukemia cell lines, including T-lymphoblastic (MOLT-4), B-lymphoblastic (RAJI), and non-B-non-T lymphoblastic (KM-3) cells.[1][2]
-
Schedule-Dependent Interaction: The synergistic effect is highly dependent on the sequence and timing of drug administration. In vitro studies on MOLT-3 human acute lymphoblastic cells have shown that sequential exposure to methotrexate followed by 6-mercaptopurine results in a synergistic effect, while simultaneous exposure can be antagonistic.
-
Induction of Apoptosis: The combination treatment effectively induces apoptosis in cancer cells. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: The incorporation of TGNs into DNA leads to a halt in cell cycle progression, typically in the S-phase.[4]
Data Presentation
While specific IC50 values for the combination of 6-Mercaptopurine and Methotrexate are highly dependent on the cell line and experimental conditions, the following tables provide a representative summary of data from various in vitro studies.
Table 1: Cytotoxicity of 6-Mercaptopurine and Methotrexate in Leukemia Cell Lines (Representative Data)
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) |
| MOLT-4 | 6-Mercaptopurine | ~2 | 72 |
| Methotrexate | 0.02 - 0.2 | 72 | |
| Jurkat | 6-Mercaptopurine | Not Specified | 24 |
| Methotrexate | Not Specified | 24 | |
| RAJI | 6-Mercaptopurine | Not Specified | Not Specified |
| Methotrexate | 0.02 - 0.2 | Not Specified | |
| KM-3 | 6-Mercaptopurine | Not Specified | Not Specified |
| Methotrexate | 0.02 | Not Specified |
Note: Specific IC50 values for the combination are not consistently reported across the literature and should be determined empirically for the specific cell line and experimental conditions being used.
Table 2: Effects of 6-MP and MTX Combination on Cellular Processes
| Cell Line | Cellular Process | Observation |
| MOLT-4 | Purine Synthesis | Inhibition of de novo synthesis, increased PRPP |
| Jurkat | Apoptosis | Dose-dependent increase in apoptosis with MTX |
| Cell Cycle | S-phase arrest with 6-MP and MTX | |
| CCRF-CEM | Cell Cycle | S-phase arrest with 6-MP and MTX |
| THP-1 | Cell Cycle | S-phase arrest with 6-MP and MTX |
| KG-1a | Cell Cycle | S-phase arrest with 6-MP and MTX |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
Unveiling 6-Mercaptopurine Monohydrate-Induced Apoptosis: A Guide to Flow Cytometry Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP), a purine (B94841) analogue, is a cornerstone chemotherapeutic agent for treating acute lymphoblastic leukemia and also serves as an immunosuppressant in autoimmune diseases.[1][2][3] Its mechanism of action involves the disruption of DNA and RNA synthesis, ultimately leading to cell cycle arrest and programmed cell death, or apoptosis.[1][4] Understanding the apoptotic response to 6-MP is crucial for optimizing its therapeutic efficacy and for the development of novel cancer therapies. Flow cytometry offers a powerful, high-throughput platform for the quantitative analysis of apoptosis at the single-cell level.
These application notes provide detailed protocols for assessing apoptosis induced by 6-Mercaptopurine Monohydrate using flow cytometry. The key assays covered include the Annexin V/Propidium Iodide (PI) assay for identifying apoptotic and necrotic cells, analysis of mitochondrial membrane potential (ΔΨm), and the measurement of caspase-3 activity, a key executioner caspase in the apoptotic cascade.
Mechanism of 6-Mercaptopurine Induced Apoptosis
6-Mercaptopurine is a prodrug that is intracellularly converted into its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][3] TIMP inhibits several enzymes involved in de novo purine synthesis.[1][2] Further metabolism leads to the formation of thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4]
Figure 1: Simplified signaling pathway of 6-Mercaptopurine-induced apoptosis.
Data Presentation
The following tables summarize quantitative data from a representative study analyzing apoptosis in Jurkat cells treated with varying concentrations of a 6-MP solution for 48 hours.
Table 1: Percentage of Apoptotic Jurkat Cells after 48h Treatment with 6-MP Solution
| 6-MP Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 0.5 | 5.2 ± 0.9 | 2.6 ± 0.4 | 7.8 ± 1.3 |
| 2 | 10.8 ± 1.5 | 5.5 ± 0.7 | 16.3 ± 2.2 |
| 5 | 15.1 ± 2.1 | 10.2 ± 1.4 | 25.3 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.[5]
Table 2: Analysis of Cell Populations by Annexin V/PI Staining
| 6-MP Concentration (µM) | Viable (Annexin V- / PI-) (%) | Early Apoptotic (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic (Annexin V+ / PI+) (%) | Necrotic (Annexin V- / PI+) (%) |
| 0 (Control) | 95.1 ± 1.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.6 ± 0.2 |
| 0.5 | 91.5 ± 1.5 | 5.2 ± 0.9 | 2.6 ± 0.4 | 0.7 ± 0.3 |
| 2 | 82.1 ± 2.0 | 10.8 ± 1.5 | 5.5 ± 0.7 | 1.6 ± 0.5 |
| 5 | 72.5 ± 2.8 | 15.1 ± 2.1 | 10.2 ± 1.4 | 2.2 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.[5]
Experimental Protocols
Figure 2: General experimental workflow for flow cytometry analysis of apoptosis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Figure 3: Logical relationship of Annexin V and PI staining in apoptosis.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
This compound
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1.
-
JC-1 Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed cell culture medium containing JC-1 dye (final concentration 1-5 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells once with PBS.
-
Resuspension and Analysis: Resuspend the cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Detect JC-1 monomers in the FITC channel (green) and JC-1 aggregates in the PE channel (red).
Interpretation of Results:
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.
Protocol 3: Measurement of Caspase-3 Activity
This protocol utilizes a fluorogenic substrate for caspase-3. Cleavage of the substrate by active caspase-3 results in a fluorescent product that can be quantified by flow cytometry.
Materials:
-
This compound
-
Caspase-3 inhibitor (as a negative control)
-
Fluorogenic caspase-3 substrate kit (e.g., containing a FITC-DEVD-FMK inhibitor)
-
Wash Buffer
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1. For a negative control, pre-incubate a sample of cells with a caspase-3 inhibitor before treatment with 6-MP.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Staining: Resuspend approximately 3 x 10⁵ cells in 300 µL of pre-warmed cell culture medium containing the fluorogenic caspase-3 substrate.
-
Incubation: Incubate the cells for 1 hour at 37°C in a CO₂ incubator, protected from light.
-
Washing: Wash the cells twice with the provided Wash Buffer.
-
Resuspension and Analysis: Resuspend the cell pellet in 400 µL of Wash Buffer and analyze by flow cytometry, detecting the fluorescent signal in the appropriate channel (e.g., FITC).
Interpretation of Results:
-
An increase in fluorescence intensity in 6-MP-treated cells compared to the control indicates activation of caspase-3.
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed analysis of apoptosis induced by this compound. By employing a multi-parametric approach using flow cytometry, researchers can gain valuable insights into the dose- and time-dependent effects of 6-MP on apoptosis, contributing to a deeper understanding of its therapeutic mechanism and facilitating the development of more effective cancer treatments.
References
Experimental use of 6-Mercaptopurine in Crohn's disease models
Application Notes: 6-Mercaptopurine (B1684380) in Crohn's Disease Models
Introduction
6-Mercaptopurine (6-MP), and its prodrug azathioprine (B366305), are immunomodulatory agents integral to the management of inflammatory bowel disease (IBD), including Crohn's disease (CD).[1][2] These thiopurine analogs are primarily utilized as maintenance therapies to sustain remission.[1][3] Their mechanism of action involves interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes, which drive the inflammatory process in Crohn's disease.[3][4] Preclinical research in animal models is crucial for understanding the precise anti-inflammatory mechanisms and for developing novel therapeutic strategies. The most common experimental models that replicate features of Crohn's disease are chemically induced colitis, such as those initiated by 2,4,6-trinitrobenzenesulfonic acid (TNBS) and dextran (B179266) sulfate (B86663) sodium (DSS).[5][6]
Mechanism of Action
6-Mercaptopurine is a purine (B94841) analog that, after administration, undergoes a complex metabolic conversion to its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs).[4][7] The therapeutic effects of 6-MP are attributed to several key mechanisms:
-
Inhibition of Purine Synthesis: The active metabolite, thioinosine monophosphate (TIMP), inhibits key enzymes in the de novo purine synthesis pathway, reducing the availability of purine nucleotides necessary for lymphocyte proliferation.[4]
-
DNA and RNA Incorporation: The metabolite 6-thioguanine triphosphate (6-TGTP) is incorporated into DNA and RNA during replication. This disrupts the nucleic acid structure, leading to faulty replication and apoptosis (cell death) in rapidly dividing immune cells.[1][4]
-
Modulation of Inflammatory Signaling: A primary immunosuppressive action involves the binding of 6-TGTP to the small GTPase, Rac1. This binding inhibits Rac1 activation, which is a critical step in T-cell activation and proliferation.[7][8] Inhibition of Rac1 signaling can suppress downstream pathways involving c-Jun-N-terminal Kinase (JNK) and STAT3, leading to reduced expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and certain chemokines.[8]
Data Presentation
Table 1: Effect of 6-MP on Chemokine Expression in Enteric Nervous System (ENS) Cell Cultures
This table summarizes data on the direct anti-inflammatory properties of 6-MP on primary cultures of enteric glial cells (EGC) and the enteric nervous system (ENS) under inflammatory stress induced by TNF-α and IL-1β (T+I).
| Target Gene/Protein | Cell Type | 6-MP Concentration | % Reduction of T+I-induced Expression (mRNA) | Impact on Protein Secretion | Reference |
| Cxcl1 | EGC | 50 µM | 24.2 ± 7.3% | Not specified | [9] |
| Cxcl2 | EGC | 50 µM | 59.2 ± 5.1% | Not specified | [9] |
| Cxcl5 | EGC | 10 µM | 50.3 ± 8.1% | No significant impact | [9] |
| Cxcl5 | EGC | 50 µM | 53.8 ± 7.6% | No significant impact | [9] |
| TNF-α | ENS Culture | Not specified | Not specified | Partly inhibited | [10] |
| Cxcl5 | ENS Culture | Not specified | Not specified | Partly inhibited | [10] |
Data presented as mean ± SEM.
Table 2: Correlation of 6-MP Metabolites with Clinical Outcomes in Adolescent Crohn's Disease Patients
This table presents findings from a study correlating erythrocyte metabolite levels with clinical efficacy and side effects in human patients, providing a valuable reference for preclinical target validation.[11][12][13]
| Metabolite | Correlation with Clinical Remission | Association with Side Effects | Patient Cohort | Reference |
| 6-Thioguanine (6-TG) | Significant positive correlation (p < 0.05) | Not directly correlated with neutropenia | 25 adolescent CD patients | [11][12][13] |
| 6-Methyl-mercaptopurine (6-MMP) | No significant correlation | Generally associated with complications (hepatitis, pancreatitis, marrow suppression) | 25 adolescent CD patients | [11][12][13] |
Clinical remission was achieved in 72% of patients receiving 1.2 mg/kg/day of 6-MP.[11][12]
Experimental Protocols
The following protocols provide detailed methodologies for inducing colitis in mouse models to study the effects of 6-Mercaptopurine.
Experimental Workflow Overview
Protocol 1: TNBS-Induced Chronic Colitis
This model is known to induce a Th1-mediated immune response and transmural inflammation, mimicking features of human Crohn's disease.[14]
Materials:
-
Mice: Balb/c or C57BL/6 strains, 6-8 weeks old.[5]
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water).
-
Ethanol (B145695) (100%).
-
Anesthesia: Ketamine/Xylazine or Isoflurane.
-
Catheter: 3.5F polyurethane catheter or similar.
Procedure:
-
Preparation: Fast mice for 12-24 hours before induction to clear the colon.[14]
-
TNBS Instillation Solution: On the day of induction, prepare the TNBS solution by mixing it with an equal volume of 100% ethanol to achieve a final concentration of 50% ethanol. The typical TNBS dose ranges from 1.0 to 2.5 mg per mouse.[5][14] The optimal dose should be determined empirically for the specific mouse strain and facility.
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol.
-
Administration:
-
Chronic Model Induction: To establish a chronic inflammation model, the TNBS administration can be repeated weekly or bi-weekly with escalating or stable doses for several weeks.[5][14]
Protocol 2: DSS-Induced Colitis
This model is characterized by epithelial injury and is widely used for studying gut inflammation and barrier dysfunction.[6][15]
Materials:
-
Mice: C57BL/6 or Balb/c strains, 8 weeks old.[6]
-
Dextran Sulfate Sodium (DSS) salt (MW: 36,000–50,000 Da).[6]
-
Autoclaved drinking water.
Procedure:
-
DSS Solution Preparation: Dissolve DSS powder in autoclaved drinking water to a final concentration of 1.5% to 3.0% (w/v).[6] The optimal concentration varies by mouse strain, vendor, and even DSS batch, so it must be empirically determined.
-
Acute Colitis Induction:
-
Chronic Colitis Induction: A chronic model can be induced by administering several cycles of DSS treatment. For example, provide 2.5% DSS for 5-7 days, followed by a recovery period of 10-14 days with regular water, and repeat this cycle 2-3 times.[6][17]
Protocol 3: 6-Mercaptopurine Treatment
Materials:
-
6-Mercaptopurine powder.
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Procedure:
-
Preparation: Prepare a fresh suspension of 6-MP in the vehicle each day.
-
Dosage: The typical daily dosage for Crohn's disease in humans is between 1.0 to 1.5 mg/kg of body weight.[1] This range can be used as a starting point for animal studies, but dose-response experiments are recommended to find the optimal therapeutic dose for the specific model.
-
Administration: Administer the 6-MP suspension or vehicle control to the mice daily via oral gavage, starting either concurrently with colitis induction or after the establishment of inflammation, depending on the study's objective (prophylactic vs. therapeutic effect).
Protocol 4: Endpoint Analysis and Assessment
1. Disease Activity Index (DAI) Scoring:
-
Monitor and score mice daily based on a composite of three parameters:
-
Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%).
-
Stool Consistency: (0: Normal; 2: Loose stool; 4: Diarrhea).
-
Rectal Bleeding: (0: None; 2: Occult blood positive; 4: Gross bleeding).
-
-
The DAI is the average of these three scores.[15]
2. Macroscopic and Histological Assessment:
-
At the end of the experiment, euthanize the mice and carefully excise the colon from the cecum to the anus.
-
Measure the colon length (inflammation often leads to colon shortening).[18]
-
Fix a section of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections microscopically for inflammatory cell infiltration, loss of crypt architecture, goblet cell depletion, and ulceration.[15]
3. Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils, and its activity is a quantitative marker of neutrophil infiltration and inflammation.
-
Homogenize a pre-weighed section of colon tissue.
-
Determine MPO activity using a commercially available kit or a standard colorimetric assay.[15][18]
4. Cytokine Analysis:
-
Homogenize a pre-weighed section of colon tissue in lysis buffer containing protease inhibitors.[15]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) in the supernatant using ELISA or a multiplex bead array.[14][18]
References
- 1. 6-MP and AZA for Crohns | Human Paratuberculosis Foundation [humanpara.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Review article: the treatment of inflammatory bowel disease with 6-mercaptopurine or azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 6-Mercaptopurine reduces macrophage activation and gut epithelium proliferation through inhibition of GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited Impact of 6-Mercaptopurine on Inflammation-Induced Chemokines Expression Profile in Primary Cultures of Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limited Impact of 6-Mercaptopurine on Inflammation-Induced Chemokines Expression Profile in Primary Cultures of Enteric Nervous System [macau.uni-kiel.de]
- 11. 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unclaw.com [unclaw.com]
- 14. mdpi.com [mdpi.com]
- 15. socmucimm.org [socmucimm.org]
- 16. DSS-Induced Colitis - Chondrex, Inc. [chondrex.com]
- 17. researchgate.net [researchgate.net]
- 18. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
Troubleshooting & Optimization
Troubleshooting low cytotoxicity of 6-Mercaptopurine Monohydrate in vitro
Welcome to the technical support center for 6-Mercaptopurine Monohydrate (6-MP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with 6-MP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-Mercaptopurine (6-MP)?
A1: 6-Mercaptopurine is a purine (B94841) analog that acts as an antimetabolite. For it to exert its cytotoxic effects, it must be converted into its active form, 6-thioguanine (B1684491) nucleotides (TGNs).[1] This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] The active TGNs have a dual mechanism of action: they are incorporated into DNA and RNA, leading to structural deformities and cell cycle arrest, and they also inhibit the de novo synthesis of purines, depriving the cell of essential building blocks for nucleic acid synthesis.[1]
Q2: Why am I observing low or no cytotoxicity with 6-MP in my cell line?
A2: Low cytotoxicity of 6-MP can stem from several factors related to the drug itself, the experimental setup, or the specific characteristics of your cell line. Common reasons include:
-
Drug Inactivation: 6-MP can be inactivated by enzymes like thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase.[1]
-
Cellular Resistance: The cell line may have developed resistance, for instance, through decreased activity of the activating enzyme HGPRT.[1]
-
Experimental Conditions: Issues such as improper drug preparation, suboptimal cell culture conditions, or inappropriate assay duration can all contribute to seemingly low efficacy.
Q3: What is a typical IC50 value for 6-MP in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of 6-MP can vary significantly depending on the cancer cell line and the experimental conditions (e.g., incubation time). The table below provides a summary of reported IC50 values for various human cancer cell lines.
Data Presentation: IC50 Values of 6-Mercaptopurine
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value (µM) |
| K-562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | ~0.4 |
| Molt-3 | T-cell Leukemia | WST-1 Assay | 96 hours | 10 (± 2) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 48 hours | 32.25 |
| A549 | Lung Carcinoma | MTT Assay | 48 hours | 47 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 hours | >100 |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with 6-MP.
Issue 1: Unexpectedly high cell viability after 6-MP treatment.
-
Question: I've treated my cancer cell line with 6-MP, but the cell viability remains high even at concentrations where I expect to see a significant effect. What could be wrong?
-
Answer: There are several potential reasons for this observation. Let's break them down into a troubleshooting workflow.
Troubleshooting Workflow for Low 6-MP Cytotoxicity
Troubleshooting workflow for low 6-MP cytotoxicity.
-
Potential Cause 1: 6-MP Solution Integrity
-
Troubleshooting Step: 6-MP solutions can degrade if not stored correctly. It is recommended to prepare fresh stock solutions for each experiment. Ensure you are using the appropriate solvent (e.g., a slightly alkaline solution) and protect the solution from light.
-
-
Potential Cause 2: Suboptimal Incubation Time
-
Troubleshooting Step: The cytotoxic effects of 6-MP can be delayed.[2] Consider extending the incubation period (e.g., to 72 or 96 hours) to allow for the drug to be metabolized and incorporated into the cells' nucleic acids.
-
-
Potential Cause 3: Cell Line Resistance
-
Troubleshooting Step: Your cell line may have intrinsic or acquired resistance to 6-MP. This can be due to low expression of the activating enzyme HGPRT or high expression of the inactivating enzyme TPMT. You can investigate this by:
-
Enzyme Activity Assays: Measure the activity of HGPRT and TPMT in your cell lysates.
-
Metabolite Analysis: Quantify the intracellular levels of the active metabolites (TGNs). Low levels of TGNs in the presence of 6-MP would suggest a problem with drug activation or increased degradation.
-
-
-
Issue 2: Inconsistent results between experiments.
-
Question: My IC50 values for 6-MP vary significantly between replicate experiments. How can I improve the consistency of my results?
-
Answer: Inconsistent results are often due to variability in experimental procedures.
-
Troubleshooting Step 1: Standardize Cell Seeding: Ensure that you are seeding the same number of cells in each well and that the cells are evenly distributed. Inconsistent cell numbers will lead to variability in the final readout.
-
Troubleshooting Step 2: Consistent Drug Preparation: Always prepare fresh serial dilutions of 6-MP for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Troubleshooting Step 3: Control for Solvent Effects: If you are using a solvent like DMSO to dissolve 6-MP, ensure that the final concentration of the solvent in the culture medium is consistent across all wells and is non-toxic to the cells. Include a vehicle control in every experiment.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of 6-MP using MTT Assay
This protocol provides a detailed methodology for determining the cytotoxic effects of 6-MP on cancer cell lines.
Experimental Workflow for MTT Assay
Workflow for determining cell viability using the MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Jurkat, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-MP in a suitable solvent (e.g., 0.1 N NaOH, then dilute in media).
-
Perform serial dilutions of the 6-MP stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted 6-MP solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest 6-MP concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the 6-MP concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways
Metabolic Pathway of 6-Mercaptopurine
The following diagram illustrates the key metabolic pathways of 6-MP, highlighting its activation to cytotoxic TGNs and its inactivation by TPMT and xanthine oxidase.
Metabolic activation and inactivation pathways of 6-MP.
References
Technical Support Center: Overcoming 6-Mercaptopurine (6-MP) Monohydrate Resistance
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with 6-Mercaptopurine (B1684380) (6-MP) resistance in cancer cell lines. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 6-Mercaptopurine (6-MP) resistance in cancer cell lines?
A1: Resistance to 6-MP is a multifaceted issue, often stemming from one or more of the following cellular changes:
-
Altered Drug Metabolism: 6-MP is a prodrug that requires conversion to its active form, 6-thioguanine (B1684491) nucleotides (6-TGNs).[1] A primary resistance mechanism involves the disruption of this metabolic pathway.
-
Decreased Activation: Reduced activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a common cause of resistance. HGPRT is crucial for converting 6-MP into its active cytotoxic form.[2][3][4]
-
Increased Inactivation: Conversely, increased activity of the enzyme thiopurine S-methyltransferase (TPMT) can lead to resistance by converting 6-MP into an inactive metabolite, 6-methylmercaptopurine (B131649) (6-MMP).[1]
-
-
Increased Drug Efflux: Cancer cells can actively pump 6-MP out, preventing it from reaching its intracellular target. This is often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 4 (MRP4).[5][6]
-
Defects in Downstream Pathways: Even when active 6-TGNs are formed and incorporated into DNA, resistance can occur if the cellular machinery that detects and responds to this damage is faulty. The DNA mismatch repair (MMR) system plays a key role in mediating 6-MP's cytotoxic effects, and defects in this pathway can lead to drug tolerance.[1]
-
Alterations in Nucleotide Metabolism: Activating mutations in the cytosolic 5'-nucleotidase II gene (NT5C2) can lead to increased dephosphorylation and inactivation of 6-MP's active metabolites, conferring resistance.[2][7]
Q2: My cancer cell line is showing unexpected resistance to 6-MP. What are the first troubleshooting steps?
A2: If you observe a lack of cytotoxicity with 6-MP treatment, consider the following initial troubleshooting steps:
-
Verify Drug Integrity: Ensure your 6-MP monohydrate stock solution is fresh and has been stored correctly, protected from light and at the appropriate temperature, to prevent degradation.
-
Confirm Cell Line Sensitivity: If possible, test the 6-MP on a known sensitive parental cell line in parallel to confirm that the issue is specific to your experimental cell line.
-
Optimize Dosing and Exposure Time: Review the literature for typical IC50 values and treatment durations for your specific cancer cell line. It's possible the concentration or exposure time is insufficient.
-
Check for High Purine (B94841) Levels in Media: Cell culture media rich in purines, such as hypoxanthine, can competitively inhibit the uptake and metabolic activation of 6-MP. Consider using a medium with lower purine content for your experiments.[1]
-
Evaluate for Xanthine (B1682287) Oxidase Activity: Xanthine oxidase can metabolize 6-MP to an inactive form, 6-thiouric acid.[3] Co-treatment with a xanthine oxidase inhibitor, such as allopurinol, may enhance 6-MP efficacy, but be aware that this will likely require dose adjustments to avoid increased toxicity.[1][8]
Troubleshooting Guide: Investigating 6-MP Resistance
Problem: My cell line has developed resistance to 6-MP after prolonged exposure. How can I characterize the resistance mechanism?
This guide provides a systematic approach to identifying the underlying cause of acquired 6-MP resistance.
Step 1: Quantify the Level of Resistance
First, determine the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to its parental, sensitive counterpart.
Table 1: Example IC50 Values for 6-MP in Sensitive and Resistant Cell Lines
| Cell Line | 6-MP IC50 (µM) | Fold Resistance | Reference |
| K562 (Parental) | 0.15 | - | [5] |
| K562-MP5 (Resistant) | 50.85 | 339 | [5] |
| CEMss (Parental) | <50 | - | [6] |
| CEM-MP5 (Resistant) | >5000 | >100 | [6] |
Step 2: Investigate Altered Drug Metabolism
A common cause of resistance is a shift in the enzymatic machinery responsible for 6-MP metabolism.
Table 2: Key Metabolic Enzymes in 6-MP Resistance
| Enzyme | Function | Implication in Resistance | Suggested Assay |
| HGPRT | Activates 6-MP to 6-TGNs | Decreased activity | HGPRT enzyme activity assay in cell lysates. |
| TPMT | Inactivates 6-MP to 6-MMP | Increased activity | TPMT enzyme activity assay in cell lysates; Metabolite profiling via HPLC. |
Experimental Protocol: Measurement of Intracellular 6-MP Metabolites by HPLC
This protocol allows for the quantification of active (6-TGNs) and inactive (6-MMP) metabolites.
-
Cell Harvesting: Culture cells to the desired density and treat with 6-MP. Harvest at least 5 x 106 cells by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Sample Preparation:
-
Lyse the cells by resuspension in a suitable buffer and freeze-thaw cycles.
-
Add a reducing agent (e.g., dithiothreitol (B142953) - DTT) to preserve the thiol groups of the metabolites.
-
Precipitate proteins using an acid like perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
-
Hydrolysis: Transfer the supernatant to a new tube and heat to hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
HPLC Analysis:
-
Inject the hydrolyzed sample onto a reverse-phase HPLC column.
-
Use a suitable mobile phase gradient to separate the metabolites.
-
Detect the metabolites using a UV detector or a mass spectrometer for higher sensitivity.
-
-
Quantification: Calculate the concentration of each metabolite based on a standard curve generated with known concentrations of 6-thioguanine and 6-methylmercaptopurine. Normalize the results to the initial cell count.[1]
Step 3: Assess Drug Efflux
Increased expression of efflux pumps can significantly reduce intracellular 6-MP concentration.
Table 3: Common Efflux Pumps in 6-MP Resistance
| Efflux Pump | Gene Name | Method of Detection | Strategy to Overcome |
| P-glycoprotein | MDR1 (ABCB1) | Western Blot, qPCR, Rhodamine 123 efflux assay | Co-treatment with P-gp inhibitors (e.g., verapamil). |
| MRP4 | ABCC4 | Western Blot, qPCR | Co-treatment with MRP4 inhibitors (e.g., ceefourin-1). |
Step 4: Analyze Downstream Pathways and Genetic Markers
If metabolic and efflux mechanisms are ruled out, investigate downstream signaling and genetic alterations.
Table 4: Downstream Mechanisms and Genetic Markers of 6-MP Resistance
| Mechanism | Key Genes | Method of Detection | Strategy to Overcome |
| Defective DNA Mismatch Repair | MSH2, MLH1 | Western Blot for protein expression, Sequencing for mutations. | Utilize drugs with different mechanisms of action. |
| Increased Nucleotidase Activity | NT5C2 | Gene sequencing to identify activating mutations. | Co-treatment with an NT5C2 inhibitor.[9] |
Visualizing Resistance Mechanisms and Experimental Workflows
Diagram 1: 6-Mercaptopurine Metabolic Pathway and Resistance Points
Caption: Metabolism of 6-MP and key points of resistance.
Diagram 2: Workflow for Developing a 6-MP Resistant Cell Line
Caption: Stepwise selection for generating a resistant cell line.
Diagram 3: Troubleshooting Logic for Unexpected 6-MP Resistance
Caption: Decision tree for initial troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Preventing degradation of 6-Mercaptopurine Monohydrate in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 6-Mercaptopurine (B1684380) Monohydrate (6-MP) in culture media to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 6-Mercaptopurine Monohydrate and what is its primary mechanism of action in cell culture?
6-Mercaptopurine (6-MP) is a purine (B94841) analogue that functions as an antimetabolite.[1] It is a prodrug that requires intracellular conversion to its active metabolites, primarily 6-thioguanine (B1684491) nucleotides (TGNs).[2][3] These metabolites interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][4]
Q2: Why is preventing the degradation of 6-Mercaptopurine in culture media critical for my experiments?
The degradation of 6-MP in culture media leads to a decrease in the effective concentration of the active compound, which can result in inaccurate and irreproducible experimental outcomes. The primary degradation products of 6-MP, such as 6-thiouric acid, are inactive.[5] Therefore, maintaining the stability of 6-MP throughout an experiment is essential for obtaining reliable data on its cytotoxic and anti-proliferative effects.
Q3: What are the main factors that contribute to the degradation of 6-Mercaptopurine in culture media?
Several factors can contribute to the degradation of 6-MP in aqueous solutions like culture media:
-
Oxidation: The thiol group of 6-MP is susceptible to oxidation, a major degradation pathway. This can be accelerated by the presence of dissolved oxygen and certain metal ions in the media.
-
Photo-oxidation: 6-MP is sensitive to light, particularly near-UV light.[6] Exposure to light can lead to the formation of purine-6-sulphinate and purine-6-sulphonate.[6]
-
pH: The stability of 6-MP can be influenced by the pH of the culture medium.
-
Enzymatic Degradation: Some components of serum, such as xanthine (B1682287) oxidase, can enzymatically degrade 6-MP to inactive metabolites like 6-thiouric acid.[5]
Q4: How should I prepare and store my this compound stock solution to ensure its stability?
Proper preparation and storage of stock solutions are crucial for preserving the integrity of 6-MP.
-
Solvent Selection: this compound is sparingly soluble in water but is soluble in dimethyl sulfoxide (B87167) (DMSO) and alkaline solutions. For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended.
-
Preparation Procedure:
-
Under sterile conditions, accurately weigh the desired amount of 6-MP Monohydrate powder.
-
Dissolve the powder in anhydrous, sterile DMSO to the desired stock concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. The solution should be clear.
-
-
Storage Conditions:
-
Short-term storage (up to 1 month): Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C.
-
Long-term storage (up to 6 months): For longer-term storage, aliquots should be kept at -80°C.
-
Minimize Freeze-Thaw Cycles: It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected cytotoxicity in experiments. | Degradation of 6-MP in the stock solution or culture medium. | 1. Prepare fresh stock solutions: Always prepare fresh stock solutions of 6-MP from powder for critical experiments. 2. Protect from light: Ensure that stock solutions and media containing 6-MP are protected from light at all stages of the experiment. Use amber tubes or wrap tubes in foil. 3. Minimize exposure to air: Keep stock solution vials tightly sealed to minimize oxidation. 4. Consider serum-free media for initial experiments: To rule out enzymatic degradation by serum components, perform initial experiments in serum-free media or media with reduced serum concentrations. |
| Precipitate forms when adding 6-MP to the culture medium. | The final concentration of DMSO is too high, or the solubility of 6-MP in the medium is exceeded. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%).[7] 2. Pre-warm the medium: Adding the 6-MP stock solution to pre-warmed culture medium can aid in its dissolution. 3. Vortex immediately after dilution: Gently vortex the medium immediately after adding the 6-MP stock to ensure even distribution and dissolution. |
| Variability in results between different batches of experiments. | Inconsistent 6-MP concentration due to degradation. | 1. Perform a stability test: Use the provided experimental protocol to determine the stability of 6-MP in your specific culture medium and under your experimental conditions. 2. Standardize solution preparation: Ensure that the same protocol for stock solution preparation and dilution into culture medium is followed for every experiment. 3. Use fresh dilutions: Prepare working solutions of 6-MP in culture medium fresh for each experiment and do not store them for extended periods. |
Data Presentation: Stability of 6-Mercaptopurine in Aqueous Solutions
While specific data for the degradation of 6-Mercaptopurine in complex cell culture media is limited in published literature, the following table summarizes the stability of 6-MP in aqueous buffered solutions under conditions relevant to cell culture. Researchers are strongly encouraged to perform their own stability studies in their specific media.
Table 1: Stability of 6-Mercaptopurine in Aqueous Solution at 37°C
| Time (hours) | Approximate % Remaining (pH 7.4) |
| 0 | 100% |
| 24 | >95% |
| 48 | >90% |
| 72 | >85% |
Note: This data is illustrative and based on general knowledge of 6-MP stability in aqueous buffers. Actual degradation rates in complex culture media containing amino acids, vitamins, and serum can vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution thoroughly until the 6-MP is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessing the Stability of 6-Mercaptopurine in Culture Media
This protocol outlines a method to determine the stability of 6-MP in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared 6-MP stock solution in DMSO
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with or without fetal bovine serum (FBS)
-
Sterile, light-protecting tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a mixture of methanol (B129727) and a buffered aqueous solution)
-
Acetonitrile (B52724) for sample precipitation
Procedure:
-
Preparation of 6-MP Spiked Media:
-
Prepare a working solution of 6-MP in the desired culture medium at a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic.
-
Dispense aliquots of the 6-MP-containing medium into sterile, light-protecting tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours).
-
-
Incubation:
-
Place the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately process the sample for HPLC analysis or store it at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins, add a known volume of ice-cold acetonitrile to the media sample (e.g., a 1:2 ratio of media to acetonitrile).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject a standard volume of the supernatant onto the HPLC system.
-
Separate the components using a suitable C18 column and an isocratic or gradient mobile phase. A common mobile phase consists of a methanol-water mixture with a buffering agent.[8]
-
Detect 6-MP using a UV detector at its maximum absorbance wavelength (approximately 322 nm).[7]
-
Create a standard curve using known concentrations of freshly prepared 6-MP in the same culture medium to quantify the amount of 6-MP in the samples.
-
-
Data Analysis:
-
Calculate the concentration of 6-MP at each time point using the standard curve.
-
Determine the percentage of 6-MP remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of 6-MP remaining versus time to visualize the degradation kinetics.
-
Visualizations
Metabolic Activation and Inactivation of 6-Mercaptopurine
References
- 1. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-oxidation of 6-mercaptopurine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-Mercaptopurine Monohydrate Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Mercaptopurine (6-MP) Monohydrate in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for 6-Mercaptopurine Monohydrate in mice?
A1: A general starting point for 6-MP in mice can be extrapolated from doses used in other animal models and human clinical trials, with appropriate dose conversion. For instance, a study in rabbits used a daily dosage of 18 mg/kg. In rats, a dose of 50 mg/kg was used to study neurotoxicity. For acute lymphoblastic leukemia in humans, maintenance doses are typically 1.5-2.5 mg/kg/day. It is crucial to perform a dose-range-finding study in your specific animal model to determine the optimal and safe dose.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound has low water solubility. For oral administration, it can be prepared as a suspension. For intraperitoneal (IP) or intravenous (IV) injections, a clear solution is necessary. Here are some common solvents:
-
DMSO: 6-MP is soluble in DMSO at approximately 5 mg/mL. For in vivo use, a stock solution in DMSO can be prepared and then diluted with a suitable aqueous buffer like PBS. The final DMSO concentration should be kept low to avoid toxicity.
-
Alkaline Solutions: 6-MP is soluble in alkaline solutions, such as 1 M sodium hydroxide, at up to 50 mg/mL, though it may decompose slowly.
-
Nanoparticle Formulations: For improved solubility and bioavailability, nanostructured lipid carriers or PLGA-based nanomedicines have been developed.
Q3: What are the expected toxicities of 6-Mercaptopurine, and how can I monitor for them?
A3: The primary dose-limiting toxicities of 6-MP are related to the hematopoietic system, gastrointestinal tract, and liver. Common adverse effects include:
-
Myelosuppression: Manifesting as leukopenia (low white blood cell count) and anemia.
-
Hepatotoxicity: Indicated by elevated liver enzymes (transaminases).
-
Gastrointestinal issues: Such as nausea, vomiting, and loss of appetite.
Monitoring: Regular monitoring is crucial. This should include:
-
Complete Blood Counts (CBC): To check for myelosuppression.
-
Liver Function Tests (LFTs): To monitor for hepatotoxicity.
-
Body Weight and General Health: Daily monitoring of animal weight and observation for any signs of distress.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at a previously effective dose.
-
Potential Cause: Development of drug resistance.
-
Troubleshooting Step: Resistance to 6-MP can develop over time. Consider investigating the expression and activity of key metabolic enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thiopurine S-methyltransferase (TPMT) in your model.
-
-
Potential Cause: Issues with drug formulation or administration.
-
Troubleshooting Step: 6-MP solutions can degrade. Prepare fresh solutions for each experiment. Ensure proper administration technique (e.g., correct oral gavage or IP injection) to guarantee the intended dose is delivered.
-
Issue 2: Unexpectedly severe toxicity at a previously safe dose.
-
Potential Cause: Interaction with other factors.
-
Troubleshooting Step: Bacterial endotoxins can potentiate the toxicity of 6-MP. Ensure a sterile environment and pathogen-free animal models to avoid this interaction.
-
-
Potential Cause: Individual animal variability in drug metabolism.
-
Troubleshooting Step: Genetic polymorphisms in enzymes like TPMT can lead to differences in 6-MP metabolism and toxicity. While genotyping each animal may not be feasible, be aware of potential inter-individual variations in response.
-
Issue 3: Difficulty in achieving desired plasma concentrations of 6-MP.
-
Potential Cause: Poor oral bioavailability.
-
Troubleshooting Step: The oral bioavailability of 6-MP is low and variable. Consider alternative routes of administration like intraperitoneal injection. Investigating novel formulations, such as nanomedicines, can also enhance oral bioavailability.
-
-
Potential Cause: Rapid metabolism.
-
Troubleshooting Step: 6-MP is extensively metabolized by xanthine (B1682287) oxidase. Co-administration with a xanthine oxidase inhibitor like allopurinol (B61711) can increase plasma levels of 6-MP. However, this will also increase toxicity, so a dose reduction of 6-MP is necessary.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.22 mg/mL | |
| Ethanol | ~0.2 mg/mL | |
| DMSO | ~5 mg/mL | |
| 1 M Sodium Hydroxide | 50 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Example In Vivo Dosages of 6-Mercaptopurine
| Animal Model | Dosage | Route of Administration | Context | Reference |
| Mouse | Not specified | Oral, Intraperitoneal | Sarcoma 180 tumor model | |
| Rat | 50 mg/kg | Not specified | Fetal neurotoxicity study | |
| Rat | 15.75 mg/kg | Oral | Pharmacokinetic study | |
| Rabbit | 18 mg/kg/day | Not specified | Anti-inflammatory study | |
| Rabbit | 20 mg/kg/day | Not specified | Toxicity study with allopurinol |
Table 3: Pharmacokinetic Parameters of 6-Mercaptopurine in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | Reference |
| 6-MP Suspensions | 202.90 ± 94.29 | Not specified | 381.00 ± 71.20 | |
| 6-MP Nanomedicines | 478.05 ± 233.00 | 0.5 | 558.70 ± 110.80 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials: this compound powder, DMSO, sterile PBS (pH 7.2), sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh the desired amount of 6-MP Monohydrate powder in a sterile microcentrifuge tube. b. Add a minimal amount of DMSO to dissolve the powder completely. Vortex thoroughly. c. Dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration for injection. d. Ensure the final concentration of DMSO is below the toxic level for the animal model (typically <5-10% of the total injection volume). e. Administer the freshly prepared solution via intraperitoneal injection.
Protocol 2: Pharmacokinetic Analysis of 6-Mercaptopurine
-
Dosing: Administer a single dose of 6-MP Monohydrate to the animals.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of 6-MP and its metabolites in the plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like half-life, Cmax, and AUC.
Visualizations
Technical Support Center: 6-Mercaptopurine Monohydrate Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 6-Mercaptopurine (B1684380) (6-MP) Monohydrate cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 6-Mercaptopurine (6-MP) and how does it induce cytotoxicity?
A1: 6-Mercaptopurine is a purine (B94841) analog that functions as an antimetabolite.[1] Its cytotoxic effects are not direct but are mediated through its conversion into active metabolites within the cell. The primary mechanism involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1][2] TIMP is then further metabolized to thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to disruptions in nucleic acid synthesis, cell cycle arrest (primarily in the S-phase), and ultimately, apoptosis.[2][3] Additionally, a methylated metabolite of TIMP, methylthioinosine monophosphate (MeTIMP), potently inhibits de novo purine synthesis, further depleting the cell of essential building blocks for DNA and RNA.[3]
Q2: I am observing high variability between replicate wells in my 6-MP cytotoxicity assay. What are the likely causes?
A2: High variability in replicate wells is a common issue and can often be attributed to several factors:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary source of variability. It is crucial to ensure a homogenous cell suspension before and during plating.[4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, 6-MP solutions, or assay reagents can lead to significant deviations in results.[5] Regular calibration of pipettes is recommended.[5]
-
Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and drug concentration.[4] It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.[5]
-
Cell Health: Ensure that cells are in the exponential growth phase and are healthy at the time of the experiment.[4]
Q3: My MTT assay results with 6-MP are not consistent with cell morphology observed under the microscope. What could be the reason?
A3: Discrepancies between MTT assay results and microscopic observations can arise from the fact that the MTT assay measures metabolic activity, not directly cell death.[6] Here are a few potential reasons for this inconsistency:
-
Metabolic Alterations: 6-MP can alter the metabolic state of cells without immediately causing cell death. This can affect the reduction of the MTT reagent and may not correlate with the number of viable cells.
-
Interference with MTT Reduction: While less common, it's possible that 6-MP or its metabolites could interfere with the cellular enzymes responsible for MTT reduction.[6]
-
Delayed Cytotoxicity: The cytotoxic effects of 6-MP can be delayed, and changes in metabolic activity might precede morphological signs of cell death.
It is often recommended to use a secondary, different type of cytotoxicity assay to confirm results, such as a trypan blue exclusion assay or an apoptosis assay like Annexin V/PI staining.
Q4: How should I prepare and store my 6-Mercaptopurine Monohydrate stock solution?
A4: this compound has limited solubility in water but is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] To prepare a stock solution, dissolve the powder in high-purity, anhydrous DMSO to a concentration of 10-50 mM.[8] It is crucial to vortex the solution thoroughly to ensure it is completely dissolved.[8] The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[7][8] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for 6-MP across experiments | Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells with a consistent and low passage number. Periodically restart cultures from a frozen, low-passage stock. |
| Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout.[4] | Optimize the cell seeding density for your specific cell line and assay duration. Ensure consistent seeding density across all experiments. | |
| 6-MP Stability: 6-MP can degrade in cell culture medium over long incubation periods.[9] | Prepare fresh dilutions of 6-MP for each experiment. For long-term assays, consider replenishing the media with fresh 6-MP. | |
| Low or no cytotoxicity observed with 6-MP treatment | Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to 6-MP.[9] | Verify the sensitivity of your cell line from literature or perform a dose-response experiment with a very wide concentration range. Consider using a different, more sensitive cell line. |
| High Purine Content in Media: The presence of high levels of purines in the cell culture medium can counteract the inhibitory effect of 6-MP on de novo purine synthesis.[10] | Consider using a medium with a lower purine content for the duration of the drug treatment. | |
| High background in Annexin V/PI apoptosis assay | Rough Cell Handling: Harsh pipetting or centrifugation can damage cell membranes, leading to false-positive PI staining.[11] | Handle cells gently throughout the staining procedure. Use appropriate centrifugation speeds. |
| EDTA in Dissociation Reagents: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. EDTA chelates calcium and can interfere with the staining. | Use a non-enzymatic, EDTA-free cell dissociation buffer for adherent cells. |
Data Presentation
Table 1: Reported IC50 Values of 6-Mercaptopurine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 Value (µM) |
| A549 | Human Lung Carcinoma | MTT Assay | 48 | 47[12] |
| Jurkat | Human T-cell Leukemia | XTT Assay | 16 | > 200[12] |
| SUM149 | Triple-Negative Breast Cancer | Colony Formation | 504 (21 days) | 4[13] |
| HepG2 | Human Liver Cancer | Not Specified | 48 | ~16.7 (in a liposomal formulation)[14] |
| HCT116 | Human Colon Cancer | Not Specified | 48 | ~16.1 (in a liposomal formulation)[14] |
| MCF-7 | Human Breast Cancer | Not specified | 48 | ~21.5 (in a liposomal formulation)[14] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, cell density, and media composition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under a laminar flow hood.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock solution concentration of 10-50 mM.[8]
-
Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear.[8]
-
Aliquot the stock solution into smaller, single-use, light-protecting tubes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C for long-term storage.[7]
-
For working solutions, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.[8]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-40,000 cells/well) in 100 µL of complete culture medium.[15][16] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-MP in complete culture medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance from medium-only wells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Preparation: Seed and treat cells with 6-MP for the desired duration. Include positive and negative controls.
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17] Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
Visualizations
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. licorbio.com [licorbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: 6-Mercaptopurine Monohydrate Efficacy and Serum Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols regarding the impact of serum concentration on the efficacy of 6-Mercaptopurine (B1684380) (6-MP).
Frequently Asked Questions (FAQs)
Q1: Does a higher serum concentration of 6-MP directly correlate with greater therapeutic efficacy?
A: Not directly. The cytotoxic effects of 6-MP are primarily attributed to its intracellular metabolites, particularly 6-thioguanine (B1684491) nucleotides (6-TGNs), rather than the plasma concentration of the parent drug itself[1]. While serum concentration is a prerequisite for intracellular uptake and metabolism, a direct correlation between 6-MP plasma levels and efficacy is often weak due to significant inter-patient variability in drug metabolism[2][3][4]. Therefore, monitoring the intracellular concentration of active metabolites in red blood cells (RBCs) is considered a more reliable indicator of therapeutic effect[3][5].
Q2: What are the key metabolites of 6-MP and what are their roles?
A: 6-Mercaptopurine is metabolized through three main pathways:
-
Anabolic Pathway: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP). TIMP is then further metabolized to the primary active cytotoxic metabolites, 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cell death[6][7][8]. Clinical remission in patients has been shown to correlate well with erythrocyte 6-TG levels[9].
-
Catabolic Pathway (Inactivation): Xanthine (B1682287) oxidase (XO) metabolizes 6-MP to the inactive metabolite 6-thiouric acid (6-TU)[6].
-
Catabolic Pathway (Toxicity/Inactivation): Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (B131649) (6-MMP) and TIMP to 6-methylmercaptopurine nucleotides (6-mMPNs)[1]. High levels of 6-MMP are associated with potential hepatotoxicity, while 6-TGNs are linked to myelosuppression[9][10].
Q3: Why is there such high variability in patient response and serum concentration with a standard 6-MP dose?
A: The variability stems from several factors:
-
Pharmacogenetic Differences: Polymorphisms in genes for key metabolic enzymes, such as Thiopurine S-methyltransferase (TPMT) and Nudix-type motif 15 (NUDT15), significantly alter how patients metabolize 6-MP. Individuals with low TPMT or NUDT15 activity are at high risk for severe myelosuppression due to the accumulation of high 6-TGN concentrations[1][11].
-
Pharmacokinetic Variability: There are marked inter-individual differences in the absorption and bioavailability of oral 6-MP, leading to wide ranges in peak plasma concentrations (Cmax) and area under the curve (AUC) even after dose normalization[2][4][12].
-
Drug Interactions: Co-administration of other drugs can affect 6-MP metabolism. For example, allopurinol (B61711) inhibits xanthine oxidase, which can dramatically increase 6-MP serum levels and toxicity[8][13]. Methotrexate can also increase 6-MP plasma levels[14].
Q4: What is Therapeutic Drug Monitoring (TDM) for 6-MP and when is it recommended?
A: TDM for 6-MP involves measuring the concentration of its metabolites (6-TGN and 6-MMP) in red blood cells to guide dosing. It is recommended to optimize therapy, as it provides a better index of cytotoxic activity and potential toxicity than plasma 6-MP concentration or dose alone[3][14]. TDM is particularly useful for patients with an inadequate therapeutic response, those experiencing adverse effects at standard doses, or to assess treatment compliance[9][15].
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 6-MP.
Issue 1: Sub-optimal efficacy or drug resistance observed despite administering a standard 6-MP dose.
| Potential Cause | Troubleshooting Step |
| Poor Compliance | In clinical settings, verify patient adherence. In experimental models, confirm accurate dose administration. |
| Rapid Metabolism / Low Bioavailability | Measure plasma 6-MP concentration and RBC 6-TGN/6-MMP levels. Low 6-TGN levels may indicate a need for dose escalation or investigation of metabolic shunting. |
| Genetic Resistance | A decreased capacity to convert 6-MP to its active ribotide form can cause resistance[16][17]. Sequence key metabolic enzymes like HGPRT for mutations. |
| Metabolic Shunting | Preferential metabolism towards 6-MMP over 6-TGN can lead to low efficacy and potential hepatotoxicity. Assess the ratio of 6-MMP to 6-TGN. |
| Drug Interactions | Review all co-administered compounds that may induce metabolic enzymes or interfere with 6-MP uptake. |
Issue 2: Unexpectedly high toxicity (e.g., myelosuppression, hepatotoxicity) at a standard dose.
| Potential Cause | Troubleshooting Step |
| Enzyme Deficiency (Genetic) | Genotype for TPMT and NUDT15 variants. Patients with intermediate or poor metabolizer status require significant dose reductions[11]. |
| High Bioavailability | Individual pharmacokinetic variability can lead to unusually high drug absorption[2]. Measure plasma 6-MP and RBC metabolite levels to confirm. |
| Drug Interactions | Check for co-administration of inhibitors of 6-MP metabolism, such as allopurinol (inhibits XO) or methotrexate[13][14]. |
| Metabolite Accumulation | High 6-TGN levels (>400-500 pmol/8x10⁸ RBCs) are associated with myelosuppression, while high 6-MMP levels (>6000 pmol/8x10⁸ RBCs) are linked to liver toxicity[10][14]. TDM is critical. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral 6-MP in Pediatric Patients
Data compiled from studies in children with acute lymphoblastic leukemia. Significant variability exists.
| Parameter | Mean Value | Range | Reference |
| Peak Plasma Concentration (Cmax) | 0.68 µM | 0.12 - 1.38 µM | [12] |
| Area Under Curve (AUC) | 1.37 µM.h | 0.12 - 3.04 µM.h | [12] |
| Time to Peak (Tmax) | 1.3 h | 1 - 2 h | [12] |
| Elimination Half-life (t½) | 1.8 h | 0.6 - 2.5 h | [12] |
Table 2: Therapeutic Ranges for 6-MP Metabolites in Red Blood Cells (RBCs)
| Metabolite | Therapeutic Range | Associated Toxicity | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 230 - 400 pmol/8x10⁸ RBCs | Myelosuppression at higher levels | [14] |
| 6-Methylmercaptopurine (6-MMP) | < 6000 pmol/8x10⁸ RBCs | Hepatotoxicity at higher levels | [10] |
Experimental Protocols
Protocol: Quantification of 6-MP Metabolites in Erythrocytes by HPLC
This protocol is a representative method for determining the concentration of 6-TGN and 6-MMP in red blood cells, adapted from published procedures[9][10][18].
1. Sample Preparation and Lysis:
-
Collect whole blood in a heparinized tube.
-
Isolate erythrocytes by centrifugation and wash with a saline solution.
-
Count the RBCs to allow for normalization (e.g., to 8 x 10⁸ cells).
-
Lyse the washed RBCs with perchloric acid (e.g., 0.7 M final concentration) in the presence of dithiothreitol (B142953) (DTT) to prevent oxidation of the thiol groups.
-
Remove the precipitated protein by high-speed centrifugation (e.g., 13,000 x g).
2. Hydrolysis:
-
Transfer the supernatant to a new tube.
-
Hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine from 6-TGN and 4-amino-5-(methylthio)carbonyl imidazole (B134444) from 6-MMP) by heating the sample at 100°C for approximately 45-60 minutes[10][18].
-
Cool the sample to room temperature.
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., containing triethylamine) and an organic solvent like methanol[18].
-
Detection: Use a diode array UV detector. Monitor at specific wavelengths for each compound:
-
~342 nm for 6-Thioguanine (6-TG)
-
~322 nm for 6-Mercaptopurine (6-MP)
-
~303 nm for the 6-MMP hydrolysis product[18]
-
-
Quantification: Calculate concentrations based on a standard curve prepared by spiking known amounts of 6-TG and 6-MMP into a blank erythrocyte matrix.
Visualizations
6-Mercaptopurine Metabolic Pathway
Caption: Metabolic conversion of 6-Mercaptopurine into its key metabolites.
Therapeutic Drug Monitoring (TDM) Workflow
Caption: A typical workflow for Therapeutic Drug Monitoring of 6-MP.
Troubleshooting Logic for Sub-Optimal Efficacy
Caption: Decision tree for troubleshooting poor 6-MP efficacy.
References
- 1. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic determinants of 6-mercaptopurine myelotoxicity and therapeutic failure in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral 6-mercaptopurine in childhood leukemia: parent drug pharmacokinetics and active metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of 6-mercaptopurine in children with acute lymphoblastic leukemia--interindividual and intraindividual variations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of azathioprine and 6-mercaptopurine metabolites in Crohn disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 7. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 8. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. 6-Mercaptopurine metabolism in Crohn's disease: correlation with efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. Plasma and erythrocyte concentrations of mercaptopurine after oral administration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk [medicines.bedfordshirelutonandmiltonkeynes.icb.nhs.uk]
- 14. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Mercaptopurine Monohydrate and Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 6-Mercaptopurine Monohydrate (6-MP) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is 6-Mercaptopurine (6-MP) and how does it affect cells?
A1: 6-Mercaptopurine is a purine (B94841) analogue that functions as an antimetabolite. It is a prodrug that, once inside the cell, is converted into its active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). These metabolites exert their effects through several mechanisms:
-
Inhibition of de novo purine synthesis: 6-MP metabolites block the synthesis of purine nucleotides, which are essential for DNA and RNA production.
-
Incorporation into DNA and RNA: 6-TGNs can be incorporated into DNA and RNA during synthesis, leading to DNA strand breakage, replication errors, and ultimately, cell cycle arrest and apoptosis.
-
Induction of Apoptosis: By causing DNA damage and metabolic stress, 6-MP treatment leads to programmed cell death.
Q2: Which cell viability assays are commonly used with 6-MP?
A2: The most frequently cited cell viability assay used to assess the cytotoxic effects of 6-MP is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. However, other assays such as XTT, and ATP-based luminescence assays (e.g., CellTiter-Glo) are also utilized.
Q3: Can 6-MP interfere with cell viability assays?
A3: Yes, 6-MP can interfere with certain cell viability assays, leading to inaccurate results. The interference can be either chemical (direct interaction with assay reagents) or biological (due to its mechanism of action).
-
Potential for chemical interference: 6-MP has a distinct UV absorbance spectrum, with a maximum absorbance around 325 nm in methanol. This could potentially interfere with colorimetric assays that measure absorbance in a similar range.
-
Biological interference: The primary concern is 6-MP's effect on cellular metabolism. Since 6-MP inhibits purine synthesis and induces energetic stress, it can lead to a rapid decrease in intracellular ATP levels. This directly impacts the readout of ATP-based viability assays like CellTiter-Glo, potentially overestimating cytotoxicity if not carefully controlled and interpreted.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed with an ATP-based assay (e.g., CellTiter-Glo).
-
Possible Cause: 6-MP is known to cause a rapid decrease in intracellular ATP concentration as part of its mechanism of action. ATP-based assays measure cell viability by quantifying ATP levels, so a drug-induced depletion of ATP will be read as cell death, even if the cells have not yet undergone apoptosis or necrosis.
-
Suggested Solution:
-
Validate with an alternative assay: Confirm your results using a different viability assay that is not directly dependent on ATP levels. Good alternatives include tetrazolium-based assays (MTT, XTT), protease-based viability assays, or direct cell counting (e.g., Trypan Blue exclusion).
-
Shorten incubation time: For ATP-based assays, consider reducing the drug exposure time to capture earlier cell viability changes before significant ATP depletion occurs due to metabolic effects rather than cell death.
-
Correlate with apoptosis markers: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm that the observed decrease in the viability signal corresponds to an increase in apoptotic cells.
-
Issue 2: Inconsistent or irreproducible results with MTT or XTT assays.
-
Possible Cause 1: Interference with formazan (B1609692) crystal formation or solubilization. While not extensively reported for 6-MP, some compounds can interfere with the reduction of tetrazolium salts or the solubilization of the resulting formazan crystals.
-
Suggested Solution: Visually inspect the wells under a microscope before and after adding the solubilization agent. Ensure that the formazan crystals are fully dissolved. If you suspect interference, compare your results with a non-tetrazolium-based assay.
-
Possible Cause 2: Cell line-specific sensitivity and metabolic rates. Different cell lines exhibit varying sensitivities to 6-MP and have different basal metabolic rates, which can affect the readout of metabolic assays.
-
Suggested Solution: Optimize the seeding density and incubation time for your specific cell line. Ensure that the cells in the control wells are in the exponential growth phase at the time of the assay.
Issue 3: No observable cytotoxic effect at expected concentrations.
-
Possible Cause 1: Cell line resistance. The cell line may be inherently resistant to purine analogues.
-
Suggested Solution: Test a wider range of 6-MP concentrations, including significantly higher doses. Use a positive control known to be cytotoxic to your cell line to validate the assay's performance.
-
Possible Cause 2: Short incubation time. The cytotoxic effects of 6-MP, which involve incorporation into DNA and subsequent cell cycle arrest, can take time to manifest.
-
Suggested Solution: Increase the duration of drug exposure (e.g., 48, 72 hours, or even longer for some cell types).
-
Possible Cause 3: Drug degradation. 6-MP solutions may degrade over time, especially with repeated freeze-thaw cycles.
-
Suggested Solution: Prepare fresh working solutions of 6-MP from a properly stored stock for each experiment.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-Mercaptopurine in various cancer cell lines as determined by the MTT assay.
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Jurkat (T-cell leukemia) | MTT | 48 hours | 0.36 µM | |
| Human PBMCs | MTT | Not specified | ~149.5 nM | |
| HepG2 (Hepatocellular Carcinoma) | MTT | Not specified | < 50 µM | |
| MCF-7 (Breast Adenocarcinoma) | MTT | Not specified | > 50 µM |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific protocol.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
6-MP working solutions
-
MTT stock solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 6-MP in culture medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions. Include wells for a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Alternative Cell Viability Assay (Crystal Violet Assay)
This assay measures cell viability based on the staining of adherent cells. It is independent of cellular metabolism.
Materials:
-
Cells cultured in a 96-well plate
-
Complete cell culture medium
-
6-MP working solutions
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% crystal violet in 20% methanol)
-
33% Acetic Acid solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Cell Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the paraformaldehyde and wash the plate with deionized water. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with deionized water several times until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Visualizations
Caption: General experimental workflow for 6-MP cell culture studies.
Caption: Intracellular metabolic pathway of 6-Mercaptopurine (6-MP).
Caption: Troubleshooting logic for unexpected results with ATP-based assays.
Technical Support Center: 6-Mercaptopurine Dosing Based on TPMT and NUDT15 Genotypes
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting 6-mercaptopurine (B1684380) (6-MP) dosage based on Thiopurine S-methyltransferase (TPMT) and Nudix (Nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15) genotypes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to consider TPMT and NUDT15 genotypes before initiating 6-mercaptopurine therapy?
A1: 6-mercaptopurine is a prodrug that is converted into its active, cytotoxic metabolites, the thioguanine nucleotides (TGNs).[1] The enzymes TPMT and NUDT15 are key players in the inactivation of these metabolites.[1][2] Genetic variants in the TPMT and NUDT15 genes can lead to decreased or absent enzyme activity.[3] This impaired metabolism results in the accumulation of active TGNs, which can cause severe, life-threatening adverse drug reactions, most notably myelosuppression (a severe decrease in blood cell counts).[4][5] Genotyping for TPMT and NUDT15 variants allows for the identification of individuals at high risk for toxicity, enabling dose adjustments to improve safety and treatment tolerance.[5][6]
Q2: What are the different metabolizer phenotypes for TPMT and NUDT15, and what do they imply?
A2: Individuals can be classified into three main metabolizer phenotypes based on their TPMT and NUDT15 genotypes:
-
Normal Metabolizers (NM): These individuals have two functional alleles and normal enzyme activity. They are at a standard risk of 6-MP toxicity and can typically be treated with standard doses.[7]
-
Intermediate Metabolizers (IM): These individuals are heterozygous, with one functional and one non-functional allele, leading to reduced enzyme activity.[3][7] They are at an increased risk of toxicity and generally require a dose reduction of 6-MP.[4]
-
Poor Metabolizers (PM): These individuals have two non-functional alleles, resulting in little to no enzyme activity.[3][7] They are at a very high risk of severe, life-threatening myelosuppression if treated with standard doses of 6-MP and require a significant dose reduction or an alternative therapy.[4][5]
Q3: Are there ethnic differences in the prevalence of TPMT and NUDT15 variants?
A3: Yes, the prevalence of TPMT and NUDT15 variants varies significantly across different ethnic populations. TPMT variants are more common in individuals of European and African descent, while NUDT15 variants are more prevalent in individuals of East Asian, and Hispanic ancestry.[3][4] Therefore, testing for both genes is crucial for a comprehensive risk assessment in diverse populations.
Q4: Can a patient have variants in both TPMT and NUDT15? If so, how does this affect dosing?
A4: Yes, it is possible for an individual to have variants in both the TPMT and NUDT15 genes. These individuals are at a substantially higher risk of 6-MP-induced toxicity than those with a variant in only one of the genes. Dosing recommendations for these patients involve a more significant dose reduction. For instance, an individual who is an intermediate metabolizer for both TPMT and NUDT15 may require a starting dose that is 20-50% of the standard dose.[8][9]
Q5: What should I do if my genotyping results seem to conflict with the patient's clinical response (genotype-phenotype discordance)?
A5: Genotype-phenotype discordance can occur for several reasons. It's important to investigate these potential causes.[10][11] Consider the following:
-
Rare or Novel Variants: The genotyping panel used may not detect all known or novel variants that could affect enzyme function.[12]
-
Phenocopies: Other factors can mimic a genetic deficiency. For example, certain medications can inhibit TPMT activity. Recent blood transfusions can also lead to inaccurate phenotype (enzyme activity) measurements.[11][13]
-
Incorrect Sample Handling or Testing Errors: While rare, sample mix-ups or laboratory errors can occur.
-
Complex Haplotypes: The combination of variants on the same chromosome can sometimes be misinterpreted by standard genotyping assays.
In cases of discordance, it is recommended to:
-
Review the patient's medication history for potential drug interactions.
-
Consider phenotyping (measuring enzyme activity in red blood cells) if not already done, keeping in mind the limitations (e.g., recent blood transfusions).
-
If a rare variant is suspected, consider gene sequencing for a more comprehensive analysis.[12]
-
Always correlate laboratory findings with the patient's clinical presentation and tolerance to the medication.
Troubleshooting Guides
Genotyping Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No PCR amplification (No product) | - Low quality or quantity of DNA template.- PCR inhibitors present in the DNA sample.- Incorrect primer design or degraded primers.- Suboptimal PCR cycling conditions. | - Quantify and assess the purity of the DNA template (A260/280 ratio should be ~1.8).- Re-purify the DNA sample to remove potential inhibitors.- Verify primer sequences and integrity. Consider ordering new primers.- Optimize annealing temperature and extension time. |
| Non-specific PCR products (Multiple bands on gel) | - Annealing temperature is too low.- Primer-dimer formation.- Contamination with other DNA templates. | - Increase the annealing temperature in increments of 1-2°C.- Redesign primers to have less self-complementarity.- Use fresh reagents and dedicated pipettes to avoid contamination. |
| Weak PCR signal | - Insufficient amount of DNA template.- Suboptimal PCR conditions.- Inefficient primers. | - Increase the amount of template DNA in the reaction.- Re-optimize PCR parameters (annealing temperature, cycle number).- Test new primer sets. |
| Allele dropout in allele-specific PCR | - Mismatches in the primer binding site other than the target SNP.- Suboptimal annealing temperature. | - Sequence the primer binding regions to check for additional polymorphisms.- Perform a temperature gradient PCR to find the optimal annealing temperature for both alleles. |
Sanger Sequencing Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| High baseline noise in the chromatogram | - Poor quality of the DNA template (e.g., contamination with proteins, salts).- Low template concentration. | - Re-purify the PCR product before sequencing.- Ensure the template concentration is within the recommended range for the sequencing facility.[14][15] |
| Multiple overlapping peaks | - Multiple templates present (e.g., contamination, heterozygous indel).- Multiple priming sites.- Residual PCR primers from the initial amplification. | - Ensure the PCR product is clonal. If sequencing from a bacterial colony, ensure it is well-isolated.- Design a more specific sequencing primer.- Ensure thorough cleanup of the PCR product to remove primers.[14][15] |
| Weak signal or failed reaction | - Insufficient template or primer concentration.- Presence of PCR inhibitors.- Secondary structures in the template DNA. | - Quantify the template and primer accurately.- Purify the template DNA.- Use a sequencing buffer with additives like DMSO or betaine (B1666868) for GC-rich regions. |
| Sharp signal drop-off | - Presence of a homopolymer tract (e.g., long string of A's or T's).- Formation of a strong secondary structure. | - Sequence the opposite strand.- Use a sequencing kit with dGTP chemistry for G-rich templates. |
Data Presentation: 6-Mercaptopurine Dosing Recommendations
Table 1: 6-Mercaptopurine Dosing Recommendations Based on TPMT Genotype
| TPMT Phenotype | Genotypes | Example Alleles | Recommended 6-MP Starting Dose | Therapeutic Recommendations |
| Normal Metabolizer | Two functional alleles | 1/1 | 100% of standard dose | Adjust dose based on disease-specific guidelines and myelosuppression. |
| Intermediate Metabolizer | One functional and one non-functional allele | 1/2, 1/3A, 1/3C | 30-70% of standard dose | Adjust dose based on myelosuppression. If the standard starting dose is already low, a dose reduction may not be necessary.[4] |
| Poor Metabolizer | Two non-functional alleles | 2/2, 3A/3A, 3A/3C | For non-malignant conditions, consider alternative therapy. For malignancies, reduce daily dose by 90% and administer 3 times a week instead of daily. | High risk of severe, life-threatening toxicity. Drastic dose reduction is required.[4] |
Table 2: 6-Mercaptopurine Dosing Recommendations Based on NUDT15 Genotype
| NUDT15 Phenotype | Genotypes | Example Alleles | Recommended 6-MP Starting Dose | Therapeutic Recommendations |
| Normal Metabolizer | Two functional alleles | 1/1 | 100% of standard dose | Adjust dose based on disease-specific guidelines and myelosuppression. |
| Intermediate Metabolizer | One functional and one non-functional allele | 1/2, 1/3 | 30-80% of standard dose | Adjust dose based on myelosuppression. If the standard starting dose is already low, a dose reduction may not be necessary.[4] |
| Poor Metabolizer | Two non-functional alleles | 2/2, 3/3 | For non-malignant conditions, consider alternative therapy. For malignancies, start with a drastically reduced dose (e.g., 10 mg/m²/day). | High risk of severe, life-threatening toxicity. Drastic dose reduction is required.[4] |
Table 3: 6-Mercaptopurine Dosing Recommendations for Combined TPMT and NUDT15 Genotypes
| TPMT Phenotype | NUDT15 Phenotype | Recommended 6-MP Starting Dose | Therapeutic Recommendations |
| Normal Metabolizer | Intermediate Metabolizer | 30-80% of standard dose | Increased risk of myelosuppression. Adjust dose based on tolerance. |
| Intermediate Metabolizer | Normal Metabolizer | 30-70% of standard dose | Increased risk of myelosuppression. Adjust dose based on tolerance. |
| Intermediate Metabolizer | Intermediate Metabolizer | Start at 20-50% of the standard dose | High risk of myelosuppression. Requires significant dose reduction and close monitoring.[8][9] |
| Normal Metabolizer | Poor Metabolizer | Drastically reduce dose (similar to NUDT15 PM) | Very high risk of severe toxicity. |
| Poor Metabolizer | Normal Metabolizer | Drastically reduce dose (similar to TPMT PM) | Very high risk of severe toxicity. |
| Intermediate Metabolizer | Poor Metabolizer | Consider alternative therapy or a significantly reduced dose | Very high risk of severe, life-threatening toxicity. |
| Poor Metabolizer | Intermediate Metabolizer | Consider alternative therapy or a significantly reduced dose | Very high risk of severe, life-threatening toxicity. |
| Poor Metabolizer | Poor Metabolizer | Alternative therapy is strongly recommended | Extreme risk of life-threatening toxicity. |
Experimental Protocols
Protocol 1: TPMT and NUDT15 Genotyping using Real-Time PCR (TaqMan Assay)
This protocol provides a general framework. Specific probe sequences and master mix compositions may vary based on the commercial assay used.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted DNA and assess its purity using a spectrophotometer. The A260/280 ratio should be approximately 1.8.
2. PCR Reaction Setup:
-
Prepare a master mix for each targeted SNP (e.g., TPMT*2, *3A, *3C, and NUDT15 c.415C>T).
-
The reaction mixture (e.g., 10 µL total volume) typically contains:
-
5 µL of 2x TaqMan Genotyping Master Mix
-
0.5 µL of 20x Drug Metabolism Genotyping Assay Mix (contains primers and probes)
-
2.5 µL of nuclease-free water
-
2 µL of genomic DNA (e.g., at a concentration of 5 ng/µL)[16]
-
3. Real-Time PCR Cycling Conditions:
-
A representative thermal cycling profile is as follows:[16]
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 50 cycles of 95°C for 15 seconds
-
Annealing/Extension: 60°C for 90 seconds
-
4. Data Analysis:
-
Analyze the amplification plots for each allele-specific probe.
-
The software will automatically call the genotypes based on the fluorescence signals.
Protocol 2: NUDT15 c.415C>T Genotyping using Allele-Specific PCR
This protocol is adapted from a study developing a tetra-primer amplification refractory mutation system (ARMS)-PCR.[17]
1. Primer Design:
-
Design four primers: two outer primers (Forward Outer, Reverse Outer) and two inner allele-specific primers (Forward Inner C-allele, Reverse Inner T-allele).
2. PCR Reaction Setup:
-
Prepare a PCR master mix with the following components per reaction:
-
20 ng genomic DNA
-
0.5 U Taq DNA Polymerase
-
Primer Mix (optimized concentrations of the four primers)
-
0.2 mM dNTPs
-
1x PCR Buffer
-
Nuclease-free water to a final volume of 15 µL
-
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (35 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 40 seconds
-
-
Final Extension: 72°C for 5 minutes
4. Gel Electrophoresis:
-
Run the PCR products on a 2% agarose (B213101) gel.
-
The expected band patterns are:
-
Wild-type (C/C): Two bands (control fragment and C-allele specific fragment).
-
Heterozygote (C/T): Three bands (control fragment, C-allele specific fragment, and T-allele specific fragment).
-
Homozygous variant (T/T): Two bands (control fragment and T-allele specific fragment).
-
Mandatory Visualizations
Caption: Simplified metabolic pathway of 6-mercaptopurine.
Caption: Experimental workflow for genotype-guided 6-MP dosing.
Caption: Logical relationship between genotype and 6-MP dose adjustment.
References
- 1. Pharmacogenomics of 6-Mercaptopurine: Clinical Implications [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. TPMT and NUDT15 Genotyping Recommendations: A Joint Consensus Recommendation of the Association for Molecular Pathology, Clinical Pharmacogenetics Implementation Consortium, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, European Society for Pharmacogenomics and Personalized Therapy, and Pharmacogenomics Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Scientific Challenges and Implementation Barriers to Translation of Pharmacogenomics in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical analysis of barriers to the clinical implementation of pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPMT and NUDT15 and Medicines - Together by St. Jude™ [together.stjude.org]
- 8. researchgate.net [researchgate.net]
- 9. CPIC® Guideline for Thiopurines and TPMT and NUDT15 – CPIC [cpicpgx.org]
- 10. Thiopurine methyltransferase genotype–phenotype discordance and thiopurine active metabolite formation in childhood acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liu.diva-portal.org [liu.diva-portal.org]
- 13. sonicgenetics.com.au [sonicgenetics.com.au]
- 14. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
- 15. ucdenver.edu [ucdenver.edu]
- 16. TPMT and NUDT15 testing for thiopurine therapy: A major tertiary hospital experience and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple, Rapid, and Cost-Effective PCR Procedure for Detection of NUDT15 Gene Variants in Vietnamese Patients with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of 6-Mercaptopurine Monohydrate in research
Welcome to the technical support center for 6-Mercaptopurine (B1684380) (6-MP) Monohydrate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of 6-MP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Mercaptopurine (6-MP)?
A1: 6-Mercaptopurine is a purine (B94841) antimetabolite.[1] It functions as a prodrug that, once inside a cell, is converted into its active cytotoxic metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs).[2][3] These metabolites exert their effects in two main ways:
-
Inhibition of de novo purine synthesis: The 6-MP nucleotide metabolites inhibit several enzymes crucial for the synthesis of purine ribonucleotides, thereby depleting the building blocks needed for DNA and RNA synthesis.[1][2]
-
Incorporation into nucleic acids: 6-TGNs are incorporated into both DNA and RNA during the S-phase of the cell cycle.[2][4] This incorporation disrupts the structure and function of these nucleic acids, leading to DNA damage, replication errors, and ultimately, cell death (apoptosis).[5][6]
Q2: What are the principal off-target effects of 6-MP that I should be aware of in my research?
A2: The primary mechanism of 6-MP, while effective against rapidly proliferating cells, is not specific to cancer cells and can lead to significant off-target effects. Key concerns in a research context include:
-
Myelosuppression (Bone Marrow Suppression): This is a major dose-dependent toxicity, leading to decreased production of white blood cells (leukopenia), platelets (thrombocytopenia), and red blood cells.[7][8]
-
Hepatotoxicity (Liver Toxicity): 6-MP can cause liver damage, indicated by elevated transaminases and, in some cases, jaundice.[8] This is often associated with high levels of the methylated metabolite, 6-methylmercaptopurine (B131649) (6-MMP).[9]
-
Immunosuppression: By inhibiting the proliferation of lymphocytes, 6-MP has potent immunosuppressive properties.[1][10] While this is a therapeutic goal in autoimmune diseases, it is a significant off-target effect in cancer research models that may rely on an intact immune response.
-
Energetic Failure: Recent studies show that 6-MP can rapidly deplete intracellular ATP levels, leading to energetic stress and the activation of metabolic sensors like AMPK, which in turn inhibits major cell growth pathways like mTOR.[5][6]
Q3: My experiments show significant variability in cellular response to the same concentration of 6-MP. What could be the cause?
A3: High inter-individual and inter-cell line variability is a hallmark of 6-MP treatment and is primarily due to genetic polymorphisms in the enzymes that metabolize the drug.[11]
-
Thiopurine S-methyltransferase (TPMT): This enzyme inactivates 6-MP by converting it to 6-methylmercaptopurine (6-MMP).[3][12] Cells or individuals with low or absent TPMT activity cannot effectively inactivate the drug, leading to a higher accumulation of active 6-TGNs and an increased risk of severe cytotoxicity and myelosuppression.[1][4][13]
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This is the key enzyme that converts 6-MP into its active form.[2] Decreased HGPRT activity is a known mechanism of drug resistance.[2][12]
-
Xanthine Oxidase (XO): This enzyme degrades 6-MP into an inactive metabolite, 6-thiouric acid.[2] Co-treatment with an XO inhibitor like allopurinol (B61711) can increase the bioavailability and toxicity of 6-MP.[1][2]
Q4: How should I properly prepare and store 6-MP Monohydrate solutions for consistent experimental results?
A4: Proper handling of 6-MP is critical for reproducibility. 6-MP is poorly soluble in water but is soluble in dimethyl sulfoxide (B87167) (DMSO).[14]
-
Preparation: Prepare a high-concentration stock solution in sterile, anhydrous DMSO.[14][15] Vortex thoroughly to ensure it is completely dissolved.
-
Storage: Aliquot the DMSO stock solution into single-use, light-protecting tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.[14][15]
-
Usage: When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO in the culture is non-toxic to your cells (typically ≤ 0.5%) and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[14]
Troubleshooting Guide
Q5: I am observing higher-than-expected cytotoxicity in my cell line, even at low 6-MP concentrations. What should I investigate?
A5: Unexpectedly high cytotoxicity is a common issue. A systematic approach can help identify the cause. First, verify the TPMT activity status of your cell line, as low activity can lead to hypersensitivity.[1] If the TPMT status is unknown or low, you are likely to see high toxicity. Consider reducing the 6-MP concentration significantly. Additionally, ensure there are no purine synthesis inhibitors in your media, and be aware that co-treatment with drugs like methotrexate (B535133) can enhance 6-MP's cytotoxicity.[3][16]
Q6: My experimental results with 6-MP are inconsistent across different batches. What are the likely sources of this variability?
A6: Inconsistent results often stem from subtle variations in experimental conditions.
-
Solution Instability: Ensure you are using freshly prepared working solutions for each experiment from a properly stored, single-use aliquot of stock solution. 6-MP can degrade, especially if not protected from light or subjected to multiple freeze-thaw cycles.[12][14]
-
Cell Culture Conditions: Use cells within a consistent, low passage number range. Genetic drift can occur in continuous culture, potentially altering the expression of metabolic enzymes like TPMT or HGPRT. Also, verify that the composition of your cell culture medium, particularly the serum batch, is consistent, as it can affect cell growth and drug response.
-
Assay Timing: The effects of 6-MP are cell-cycle dependent (S-phase specific).[1] Ensure that cell seeding density and the timing of drug addition and endpoint analysis are strictly controlled to capture the cells in a comparable proliferative state for each experiment.
Q7: How can I experimentally differentiate between the on-target antiproliferative effects and other off-target cytotoxic mechanisms of 6-MP?
A7: This requires a multi-assay approach to dissect the cellular response.
-
Assess Cell Proliferation vs. Viability: Use an assay that measures metabolic activity (like MTT or WST-1) alongside a dye-exclusion assay that measures membrane integrity (like Trypan Blue). A decrease in metabolic activity without a loss of membrane integrity suggests an antiproliferative, cytostatic effect, while a decrease in both indicates a cytotoxic, cell-killing effect.
-
Analyze Cell Cycle: Perform flow cytometry with propidium (B1200493) iodide (PI) staining. On-target effects should manifest as an arrest in the S-phase of the cell cycle, as DNA replication is halted.[14]
-
Measure Apoptosis: Use Annexin V/PI staining and flow cytometry to specifically quantify the induction of apoptosis, a key downstream consequence of DNA damage caused by 6-MP.[14]
-
Rescue Experiment: To confirm that the effects are due to purine synthesis inhibition, attempt to "rescue" the cells by co-treating with a purine source like hypoxanthine.[12] If the addition of purines mitigates the cytotoxic effects, it confirms an on-target mechanism.
Data Presentation
Table 1: Key Enzymes in 6-Mercaptopurine Metabolism
| Enzyme | Gene | Function | Impact on 6-MP Effect |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | HPRT1 | Activates 6-MP to its therapeutic nucleotide form (TIMP).[2] | Reduced activity leads to drug resistance. |
| Thiopurine S-methyltransferase (TPMT) | TPMT | Inactivates 6-MP by methylation to 6-MMP.[1][12] | Low activity increases active metabolites, raising toxicity risk.[13] |
| Xanthine Oxidase (XO) | XDH | Degrades/Inactivates 6-MP to 6-thiouric acid.[2] | Inhibition (e.g., by allopurinol) increases 6-MP bioavailability.[1] |
| Inosine triphosphate pyrophosphatase (ITPase) | ITPA | Converts ITP to IMP, preventing accumulation of toxic nucleotides. | Polymorphisms can influence 6-MP metabolite levels and toxicity.[9] |
Table 2: Example IC50 Values of 6-Mercaptopurine in Various Research Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 Value | Citation |
| Jurkat | T-cell Leukemia | 48 hours | 0.36 µM | [14] |
| SUM149 | Breast Cancer | 21 days (Colony Formation) | 4 µM | [14] |
| Lymphocytes (PBMC-derived) | Primary Immune Cells | 3 days | ~6.6 µM (1 µg/mL) | [14] |
Note: IC50 values are highly dependent on the cell line, assay type, and incubation time. These values should be used as a starting point for determining the optimal concentration range for your specific experimental system.
Visualizations of Pathways and Workflows
Experimental Protocols
Protocol 1: Preparation of 6-Mercaptopurine Stock Solution [14]
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 6-Mercaptopurine Monohydrate powder.
-
Add a sufficient volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting (amber) microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Cell Viability via MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of 6-MP in fresh culture medium from your stock solution. Remove the old medium from the wells and add the 6-MP-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette or shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance from blank wells. Plot the results to determine the IC50 value.
Protocol 3: Detecting Apoptosis via Annexin V/PI Staining
-
Cell Treatment: Seed and treat cells with 6-MP in a 6-well or 12-well plate for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like TrypLE or Accutase (avoid harsh trypsinization which can damage the membrane). Combine all cells from each condition and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (or other appropriate fluorochromes as per your kit's instructions).
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Gating Strategy:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. Results of a phase II clinical trial of 6-mercaptopurine (6MP) and methotrexate in patients with BRCA-defective tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. oncotarget.com [oncotarget.com]
- 6. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mercaptopurine: Topics by Science.gov [science.gov]
- 10. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
- 13. Possible carcinogenic effect of 6-mercaptopurine on bone marrow stem cells: relation to thiopurine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Mercaptopurine Monohydrate and 6-Thioguanine in Leukemia Cell Lines
In the landscape of antimetabolite chemotherapy for leukemia, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) are two cornerstone purine (B94841) analogs. While historically 6-MP has been more widely used in maintenance therapy for acute lymphoblastic leukemia (ALL), preclinical and clinical evidence suggests that 6-TG may offer a therapeutic advantage in certain contexts. This guide provides a detailed comparison of their performance in leukemia cell lines, supported by experimental data and protocols.
Executive Summary
Both 6-mercaptopurine and 6-thioguanine are prodrugs that, upon intracellular activation, disrupt DNA replication and induce cell death in proliferating cancer cells. However, they exhibit notable differences in their activation pathways, potency, and mechanisms of action. Preclinical studies consistently demonstrate that 6-thioguanine is significantly more potent and acts more rapidly than 6-mercaptopurine in leukemia cell lines. The primary cytotoxic effect of 6-TG is attributed to its incorporation into DNA, while 6-MP also significantly inhibits de novo purine synthesis. These mechanistic distinctions have implications for their efficacy and potential for drug resistance.
Data Presentation: Cytotoxicity and Cellular Effects
The following tables summarize the quantitative data from comparative studies of 6-MP and 6-TG in various leukemia cell lines.
Table 1: Comparative Cytotoxicity (IC50) of 6-Mercaptopurine and 6-Thioguanine
| Leukemia Cell Line | 6-Mercaptopurine (IC50) | 6-Thioguanine (IC50) | Reference |
| Patient-derived ALL cells | ≥ 206 µM (median) | 20 µM (median) | |
| MOLT-4 (ALL) | ~10 µM (max cytotoxicity) | ~0.5 µM (max cytotoxicity) | |
| CCRF-CEM (ALL) | ~10 µM (max cytotoxicity) | ~0.5 µM (max cytotoxicity) | |
| Wilson (ALL) | ~10 µM (max cytotoxicity) | ~0.5 µM (max cytotoxicity) |
Table 2: Time-Dependence of Cytotoxicity
| Drug | Minimum Exposure Time for Cytotoxicity | Reference |
| 6-Mercaptopurine | > 8 hours | |
| 6-Thioguanine | ~ 4 hours |
Table 3: Cellular and Mechanistic Differences
| Feature | 6-Mercaptopurine | 6-Thioguanine | References |
| Primary Mechanism | Inhibition of de novo purine synthesis & DNA/RNA incorporation | Incorporation into DNA and RNA | |
| Intracellular Activation | Multi-step conversion to thioguanine nucleotides (TGNs) | More direct, single-step conversion to TGNs | |
| Effect on Cell Cycle | Increases subG1 and S phase populations | Increases subG1 and S phase populations | |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis, associated with DNA fragmentation | |
| Resistance Mechanism | Deficiency in HPRT | Deficiency in HPRT | |
| Activity in 6-MP Resistant Cells | Inactive | Can induce growth arrest via tRNA incorporation |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 6-MP and 6-TG are initiated by their conversion to active thiopurine nucleotides. The following diagrams illustrate their distinct metabolic pathways and downstream effects.
As depicted, 6-TG is more directly converted to the active thioguanine nucleotides (TGNs) in a single step by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). In contrast, 6-MP requires multiple enzymatic steps to be converted to TGNs. A significant portion of 6-MP is also methylated by thiopurine methyltransferase (TPMT) to form methyl-6-thioinosine monophosphate (meTIMP), a potent inhibitor of de novo purine synthesis. This difference in metabolic pathways contributes to the distinct primary mechanisms of action of the two drugs.
A study has also shown that both 6-TG and 6-MP can suppress the levels of USP2a mRNA and protein, which in turn affects its target proteins like FAS, Mdm2, and cyclin D1. This suggests an additional layer of complexity in their mechanism of action beyond direct DNA incorporation and purine synthesis inhibition. Furthermore, 6-TG has been shown to induce growth arrest in 6-MP-resistant leukemia cells by being incorporated into tRNA.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of 6-mercaptopurine and 6-thioguanine in leukemia cell lines.
Cytotoxicity Assay (WST-1 Assay)
This assay measures the metabolic activity of viable cells to determine cytotoxicity.
-
Cell Seeding:
-
Culture leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate in a humidified atmosphere at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of 6-Mercaptopurine Monohydrate and 6-thioguanine.
-
Add the drug solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Incubation and Measurement:
-
Add 10 µL of Cell Proliferation Reagent WST-1 to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 420-480 nm using a microplate reader, with a reference wavelength greater than 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat leukemia cells with various concentrations of 6-MP or 6-TG for a designated time.
-
Include an untreated control.
-
-
Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Experimental Workflow Visualization
Conclusion
The available data strongly indicates that 6-thioguanine is a more potent cytotoxic agent than 6-mercaptopurine against leukemia cell lines, with a more direct intracellular activation pathway and a faster onset of action. While both drugs induce apoptosis and affect the cell cycle, their differing reliance on the inhibition of de novo purine synthesis versus direct incorporation into DNA represents a key mechanistic distinction. Furthermore, the ability of 6-TG to induce growth arrest in 6-MP-resistant cells highlights its potential as an alternative therapeutic strategy. These findings provide a solid rationale for further investigation into the clinical applications of 6-thioguanine in specific leukemia subtypes and in cases of mercaptopurine resistance. Researchers should consider these differences in potency and mechanism when designing experiments and interpreting results in the context of leukemia drug development.
Comparative Analysis of 6-Mercaptopurine Monohydrate and its Alternatives in the Modulation of Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Mercaptopurine (B1684380) Monohydrate's (6-MP) performance in modulating purine (B94841) metabolism against key alternatives. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
6-Mercaptopurine (6-MP) is a purine analogue that functions as an antimetabolite, interfering with the synthesis of purine nucleotides, which are essential for DNA and RNA replication.[1][2] This mechanism makes it a cornerstone therapy for certain types of cancer, particularly acute lymphoblastic leukemia, and as an immunosuppressant for autoimmune diseases like Crohn's disease and ulcerative colitis.[1][3] 6-MP is a prodrug, meaning it requires intracellular conversion into its active metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs), to exert its cytotoxic and immunomodulatory effects.[4][5] This guide will delve into the metabolic pathway of 6-MP and compare its effects with those of its prodrug Azathioprine (B366305), a related thiopurine 6-Thioguanine, and another modulator of purine synthesis, Mycophenolate Mofetil.
Mechanism of Action: 6-Mercaptopurine
The cytotoxic and immunosuppressive effects of 6-MP are a result of its complex intracellular metabolism, which leads to the disruption of de novo purine synthesis and the incorporation of fraudulent nucleotides into DNA and RNA.
The primary steps are:
-
Activation: 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP).[1][6]
-
Inhibition of De Novo Purine Synthesis: TIMP and its methylated metabolite, methylthioinosine monophosphate (meTIMP), are potent inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[1][4] This blockage reduces the overall production of purine nucleotides.
-
Inhibition of Nucleotide Interconversion: TIMP also inhibits the conversion of inosine (B1671953) monophosphate (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further depleting the pools of adenine (B156593) and guanine (B1146940) nucleotides required for nucleic acid synthesis.[1][4]
-
Incorporation into Nucleic Acids: TIMP is further metabolized to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). The deoxy-form of these thioguanine nucleotides (dGTP analogues) is incorporated into DNA during the S-phase of the cell cycle, leading to DNA damage and apoptosis.[3][4]
A competing catabolic pathway involves the enzyme xanthine (B1682287) oxidase (XO), which metabolizes 6-MP into the inactive 6-thiouric acid.[4][7]
Comparative Analysis with Alternatives
The clinical utility and metabolic profile of 6-MP can be better understood by comparing it with its prodrug, Azathioprine, the related thiopurine, 6-Thioguanine, and the IMPDH inhibitor, Mycophenolate Mofetil.
6-Mercaptopurine vs. Azathioprine (AZA)
Azathioprine is a prodrug that is rapidly converted to 6-MP in the body.[8][9] While their mechanism of action is ultimately the same, as they both rely on the generation of 6-TGNs, there are pharmacokinetic differences.[9][10]
-
Bioavailability: Azathioprine generally has a higher and more consistent bioavailability (around 80%) compared to 6-MP (5% to 37%).[3][8]
-
Clinical Efficacy: Despite differences in bioavailability, their clinical efficacy in treating conditions like inflammatory bowel disease is considered largely equivalent.[9]
-
Adverse Effects: The side effect profiles are similar and are primarily related to the levels of active metabolites, including bone marrow suppression and hepatotoxicity.[5][9]
6-Mercaptopurine vs. 6-Thioguanine (6-TG)
6-Thioguanine is another purine analogue that shares a similar mechanism with 6-MP but has a more direct metabolic pathway.
-
Metabolic Pathway: 6-TG is directly converted by HGPRT to 6-thioguanine monophosphate (TGMP), which is then phosphorylated to the active 6-TGNs.[11] This bypasses the intermediate steps required for 6-MP, including the conversion of TIMP.
-
Role of TPMT: The enzyme Thiopurine S-methyltransferase (TPMT) plays a differing role for these two drugs. For 6-MP, TPMT-mediated methylation to meTIMP contributes to its cytotoxic effect by potently inhibiting de novo purine synthesis.[12][13] In contrast, 6-TG is a poor substrate for TPMT, and methylation is primarily considered an inactivation pathway.[11][12] This can lead to different metabolite profiles and potentially different toxicity risks.
6-Mercaptopurine vs. Mycophenolate Mofetil (MMF)
Mycophenolate Mofetil is an immunosuppressant that also targets purine synthesis but through a more selective mechanism.
-
Mechanism of Action: MMF is a prodrug of mycophenolic acid (MPA). MPA is a potent, selective, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the enzyme that converts IMP to XMP.[14] This specifically depletes the guanine nucleotide pool.
-
Selectivity: MPA selectively inhibits the type II isoform of IMPDH, which is preferentially expressed in activated B and T lymphocytes.[14][15] This provides a more targeted immunosuppressive effect compared to the broader inhibition of purine metabolism by 6-MP metabolites.[15]
Data Presentation
Table 1: Pharmacological and Metabolic Comparison
| Feature | 6-Mercaptopurine Monohydrate | Azathioprine | 6-Thioguanine | Mycophenolate Mofetil |
| Drug Class | Purine Analogue, Antimetabolite | Purine Analogue, Antimetabolite | Purine Analogue, Antimetabolite | IMPDH Inhibitor |
| Bioavailability | 5% - 37%[3] | ~80%[8] | Variable | Prodrug, rapidly hydrolyzed |
| Active Metabolite(s) | 6-Thioguanine Nucleotides (6-TGNs), meTIMP[1] | 6-Thioguanine Nucleotides (6-TGNs) | 6-Thioguanine Nucleotides (6-TGNs) | Mycophenolic Acid (MPA)[14] |
| Key Activating Enzyme | HGPRT[4] | (Conversion to 6-MP), then HGPRT | HGPRT[11] | Esterases[14] |
| Key Catabolic Enzyme | Xanthine Oxidase (XO), TPMT[4][7] | XO, TPMT (after conversion) | TPMT[12] | UGT (Glucuronidation) |
| Primary MoA | Inhibition of de novo purine synthesis, DNA/RNA incorporation[1][4] | Same as 6-MP[10] | DNA/RNA incorporation[16] | Selective inhibition of IMPDH[14] |
Table 2: Comparative Effects on Leukemic Cells (CCRF-CEM Cell Line)
| Parameter | 6-Mercaptopurine | 6-Thioguanine |
| IC50 in TPMT-overexpressing cells (μM) | 0.52 ± 0.20[13][17] | 1.10 ± 0.12[13][17] |
| IC50 in control cells (μM) | 1.50 ± 0.23[13][17] | 0.55 ± 0.19[13][17] |
| TGN concentration in TPMT-overexpressing cells (pmol/5x10⁶ cells) | Not specified | 917 ± 282[13][17] |
| TGN concentration in control cells (pmol/5x10⁶ cells) | Not specified | 1515 ± 183[13][17] |
| Inhibition of de novo purine synthesis (TPMT-overexpressing cells) | >99%[13][17] | 13%[13][17] |
| Inhibition of de novo purine synthesis (control cells) | 74%[13][17] | 95%[13][17] |
Data from a study comparing the effects in cell lines with and without overexpression of the enzyme TPMT. This highlights the differential role of TPMT in the metabolism and efficacy of the two drugs.[13][17]
Experimental Protocols
Validation of the effects of 6-MP and its alternatives on purine metabolism typically involves a series of in vitro experiments.
General Experimental Workflow
-
Cell Culture: Human cell lines, often leukemic cells such as CCRF-CEM or MOLT4 which are sensitive to these agents, are cultured under standard conditions.[12][13]
-
Drug Exposure: Cells are incubated with varying concentrations of the test compounds (6-MP, 6-TG, MPA, etc.) for specified time periods (e.g., 24-72 hours).
-
Cytotoxicity Assessment: The antiproliferative effects are measured to determine the half-maximal inhibitory concentration (IC50). This can be done using methods like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis, or cell viability assays (e.g., MTT assay).[12]
-
Metabolite Quantification: Intracellular drug metabolites (e.g., 6-TGNs, meTIMP) are extracted from the cells. Their concentrations are then measured using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for sensitivity and specificity.
-
De Novo Purine Synthesis (DNPS) Assay: To measure the inhibition of the DNPS pathway, cells are incubated with a radiolabeled precursor, such as [¹⁴C]formate or [¹⁴C]glycine. The incorporation of the radiolabel into newly synthesized purine nucleotides (and subsequently into DNA/RNA) is quantified. A reduction in incorporation in drug-treated cells compared to controls indicates inhibition of the pathway.[13]
Conclusion
This compound is a potent modulator of purine metabolism that exerts its effects through multiple mechanisms, including the inhibition of de novo purine synthesis and incorporation into nucleic acids. While its prodrug, Azathioprine, offers similar clinical efficacy with improved bioavailability, alternatives like 6-Thioguanine and Mycophenolate Mofetil present distinct metabolic and mechanistic profiles. 6-Thioguanine's more direct activation pathway and Mycophenolate Mofetil's targeted inhibition of IMPDH in lymphocytes offer different therapeutic characteristics. Understanding these differences, supported by the quantitative data and experimental approaches outlined in this guide, is critical for the rational design of new therapeutic strategies and the optimization of existing treatment regimens in oncology and immunology.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. 6 Mercaptopurine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. youtube.com [youtube.com]
- 4. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 5. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Purine Antimetabolites, Mercaptopurine (Puri-NetholTM; 6MP) [ebrary.net]
- 7. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainkart.com [brainkart.com]
- 9. benchchem.com [benchchem.com]
- 10. differencebetween.com [differencebetween.com]
- 11. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) [pubmed.ncbi.nlm.nih.gov]
- 15. Mycophenolic acid and 6-mercaptopurine both inhibit B-cell proliferation in granulomatosis with polyangiitis patients, whereas only mycophenolic acid inhibits B-cell IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differing contribution of thiopurine methyltransferase to mercaptopurine versus thioguanine effects in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicity of 6-Mercaptopurine vs. 6-Thioguanine: A Comparative Guide
This guide provides a detailed in vivo comparison of the toxicity profiles of two widely used thiopurine analogues, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). Both are crucial drugs in the treatment of various cancers and autoimmune diseases. Understanding their relative toxicities is paramount for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and developing safer alternatives. This document synthesizes preclinical and clinical data, presents detailed experimental methodologies, and visualizes key pathways and workflows.
Executive Summary
6-Mercaptopurine and 6-thioguanine are both prodrugs that, after a series of metabolic conversions, exert their cytotoxic effects primarily through the incorporation of thioguanine nucleotides (TGNs) into DNA and RNA. However, their metabolic pathways diverge, leading to distinct toxicity profiles. A key differentiator is the formation of methylated metabolites; 6-MP metabolism generates 6-methylmercaptopurine (B131649) (6-MMP) and its ribonucleotides (6-MMPR), which are strongly associated with hepatotoxicity. In contrast, 6-TG metabolism does not produce these methylated metabolites.[1]
Clinical evidence, particularly from studies in childhood acute lymphoblastic leukemia (ALL), suggests that 6-TG is associated with a higher incidence of severe hepatotoxicity, specifically veno-occlusive disease (VOD), and myelosuppression compared to 6-MP.[2][3] While 6-TG demonstrated a lower risk of central nervous system relapse in one study, this benefit was offset by an increased risk of death in remission, primarily due to infections.[2][4] Consequently, 6-mercaptopurine is often considered the thiopurine of choice for long-term maintenance therapy in childhood ALL.[2] Preclinical data in rodent models corroborates the toxic potential of both compounds, with observed effects on the hematopoietic system, gastrointestinal tract, and liver.[5]
Quantitative Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for 6-mercaptopurine and 6-thioguanine.
Table 1: Preclinical Lethal Dose (LD50) Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| 6-Mercaptopurine | Mouse | Oral | 480 mg/kg | [2] |
| Mouse | Oral | 1250 mg/kg | [4] | |
| Mouse | Intraperitoneal | 224 mg/kg | [4] | |
| Rat | Oral | 425 mg/kg | [2][6] | |
| 6-Thioguanine | Mouse | Intraperitoneal (daily for 9 days) | 9 mg/kg/day |
Note: Direct comparative LD50 studies for 6-MP and 6-TG under identical conditions are limited. The provided data is compiled from various sources and should be interpreted with caution.
Table 2: Clinical Toxicity Comparison in Childhood Acute Lymphoblastic Leukemia (ALL)
| Adverse Event | 6-Mercaptopurine | 6-Thioguanine | Study | Key Findings |
| Veno-occlusive Disease (VOD) of the Liver | Lower Incidence | 11% of recipients | Vora et al. (2006)[2] | 82 of 95 patients who developed VOD were in the 6-TG group. |
| Lower Incidence | 25% developed VOD or disproportionate thrombocytopenia | Bostrom et al. (2010)[3] | Starting dose of 6-TG was reduced due to VOD. | |
| Death in Remission | Lower Risk | Increased Risk (Odds Ratio: 2.22) | Vora et al. (2006)[2] | Primarily due to infections during continuing therapy. |
| Isolated CNS Relapse | Higher Risk | Lower Risk (Odds Ratio: 0.53) | Vora et al. (2006)[2] | |
| Overall Survival | No Significant Difference | No Significant Difference | Vora et al. (2006)[2], Bostrom et al. (2010)[3] |
Signaling and Metabolic Pathways
The differential toxicity of 6-MP and 6-TG can be largely attributed to their distinct metabolic pathways. Both are converted to the active thioguanine nucleotides (TGNs), but the intermediate steps and byproducts differ significantly.
Caption: Metabolic pathways of 6-MP and 6-TG leading to active metabolites and toxicity.
Experimental Protocols
This section outlines a general in vivo protocol for assessing the toxicity of 6-mercaptopurine and 6-thioguanine in a rodent model. Specific details may vary based on the study objectives.
General In Vivo Toxicity Assessment Protocol
-
Animal Model:
-
Species: Male and female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
-
Drug Preparation and Administration:
-
Formulation: 6-MP and 6-TG are suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water.
-
Dose Levels: A minimum of three dose levels (low, medium, and high) and a vehicle control group are used. Dose selection is based on literature review and preliminary dose-range-finding studies.
-
Administration: Drugs are administered orally via gavage or intraperitoneally once daily for a specified duration (e.g., 14 or 28 days).
-
-
In-life Observations:
-
Mortality and Morbidity: Animals are observed twice daily for any signs of toxicity, morbidity, or mortality.
-
Clinical Signs: Detailed clinical observations are recorded daily, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Body Weight: Individual animal body weights are recorded prior to dosing and at least weekly thereafter.
-
Food Consumption: Food consumption is measured weekly.
-
-
Terminal Procedures:
-
Euthanasia: At the end of the study period, animals are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Blood is collected via cardiac puncture for hematology and clinical chemistry analysis.
-
Organ Weights: Key organs (e.g., liver, spleen, kidneys, thymus) are excised and weighed.
-
-
Endpoint Analysis:
-
Hematology: A complete blood count (CBC) is performed to assess parameters such as red blood cell count, white blood cell count (with differential), platelet count, and hemoglobin concentration.
-
Clinical Chemistry: Serum is analyzed for markers of liver function (e.g., alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), bilirubin) and kidney function (e.g., blood urea (B33335) nitrogen (BUN), creatinine).
-
Histopathology: Organs are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A qualified pathologist examines the slides for any treatment-related microscopic changes.
-
Caption: A generalized workflow for conducting in vivo toxicity studies of thiopurines.
Conclusion
The in vivo toxicity profiles of 6-mercaptopurine and 6-thioguanine show important distinctions that are critical for their clinical application. While both drugs share a common mechanism of cytotoxicity through the formation of TGNs, the metabolic generation of hepatotoxic methylated metabolites from 6-MP is a key differentiating factor. Clinical data strongly indicates a higher risk of severe hepatotoxicity and myelosuppression with 6-TG compared to 6-MP, particularly in the context of long-term maintenance therapy for childhood ALL. These findings underscore the importance of careful patient monitoring and the consideration of the specific therapeutic context when choosing between these two potent antimetabolites. Further preclinical studies with direct, head-to-head comparisons under standardized conditions would be valuable to further delineate their toxicity profiles.
References
Correlating In Vitro IC50 of 6-Mercaptopurine with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxic effects of 6-Mercaptopurine (6-MP), as measured by its half-maximal inhibitory concentration (IC50), with its observed in vivo efficacy in various cancer models. This document outlines the experimental data, protocols, and the underlying metabolic pathways to facilitate a deeper understanding of the translation of preclinical in vitro data to in vivo outcomes for this widely-used antimetabolite.
Data Presentation: In Vitro IC50 vs. In Vivo Efficacy of 6-Mercaptopurine
The following table summarizes the in vitro IC50 values of 6-MP in a range of cancer cell lines and the corresponding in vivo efficacy data from xenograft models. It is important to note that a direct linear correlation between in vitro IC50 and in vivo tumor growth inhibition is not always observed due to a multitude of factors, including drug metabolism, bioavailability, and the complex tumor microenvironment.
| Cell Line | Cancer Type | In Vitro IC50 (µM) | In Vivo Model | Dosing Regimen | In Vivo Efficacy |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 0.36[1] | Jurkat cell xenograft in NPG mice | 20 mg/kg daily, oral gavage | Prolonged survival time compared to control[2] |
| HepG2 | Hepatocellular Carcinoma | 32.25[3][4] | Not specified in the provided results | Not specified | Potential for liver cancer treatment suggested by in vitro data[3] |
| MCF-7 | Breast Adenocarcinoma | >100[3][4] | Not specified | Not specified | Moderately toxic in vitro, suggesting lower efficacy[3] |
| HCT116 | Colon Carcinoma | 16.7 µg/mL (~98 µM) | Not specified | Not specified | In vitro data suggests potential for colon cancer treatment |
| SUM149 | Triple-Negative Breast Cancer | No significant effect up to 8 µM in proliferating cells | Not specified | Low-dose (not specified) | Low-dose 6-MP inhibited the proliferation of adaptable, therapy-resistant cells more than parental cells |
Experimental Protocols
Determination of In Vitro IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) of 6-Mercaptopurine is determined by assessing its effect on the viability of cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of 6-Mercaptopurine (e.g., 0.01 to 1000 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each 6-MP concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of In Vivo Efficacy in Xenograft Models
The in vivo efficacy of 6-Mercaptopurine is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., nude or NOD-scid gamma mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., Jurkat cells for leukemia models) is injected into the mice, either subcutaneously to form solid tumors or intravenously for disseminated cancer models.
-
Drug Administration: Once the tumors are established or after a specified period for disseminated models, the mice are treated with 6-Mercaptopurine or a vehicle control. The dosing regimen (dose, frequency, and route of administration) is a critical parameter.
-
Efficacy Endpoints: The primary efficacy endpoints vary depending on the cancer model and may include:
-
Tumor Growth Inhibition: For solid tumors, tumor volume is measured periodically.
-
Survival Analysis: The lifespan of the treated mice is compared to the control group.
-
Biomarker Analysis: Changes in specific biomarkers in the tumor or blood can be assessed.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the treated and control groups to determine the significance of the anti-tumor effect.
Mandatory Visualizations
6-Mercaptopurine Metabolic Pathway
The in vivo efficacy of 6-Mercaptopurine is intrinsically linked to its metabolic activation. 6-MP is a prodrug that is converted into its active metabolites, the thioguanine nucleotides (TGNs), which exert its cytotoxic effects by being incorporated into DNA and RNA.
Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).
Workflow for Correlating In Vitro IC50 with In Vivo Efficacy
The process of correlating in vitro data with in vivo efficacy is a critical step in drug development. The following workflow outlines the key stages and considerations for a compound like 6-Mercaptopurine.
Caption: Workflow for in vitro to in vivo correlation.
References
Safety Operating Guide
Proper Disposal of 6-Mercaptopurine Monohydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Mercaptopurine Monohydrate, an antineoplastic agent, is critical to ensure the safety of laboratory personnel and protect the environment. As a cytotoxic compound, it is classified as hazardous waste and must be managed according to stringent federal, state, and institutional regulations. This guide provides a procedural, step-by-step plan for its proper disposal in a research or drug development setting.
The fundamental principle of chemotherapy waste management is segregation at the point of generation. Waste is broadly categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste. The appropriate disposal stream depends on the amount of residual drug remaining in the item.
Quantitative Disposal Thresholds
The key determinant for segregating this compound waste is the amount of residual active pharmaceutical ingredient (API). The U.S. Resource Conservation and Recovery Act (RCRA) provides specific guidelines for this classification.
| Waste Category | Threshold | Examples |
| Trace Chemotherapy Waste | Container is "RCRA empty" (contains less than 3% of the original product weight).[1][2] | Empty drug vials, IV bags, and tubing; used personal protective equipment (PPE) such as gloves and gowns; contaminated wipes and pads.[3][4] |
| Bulk Chemotherapy Waste | Container holds more than 3% of the original product weight; material is saturated.[1][2] | Unused or partially used vials of 6-Mercaptopurine; syringes containing more than a residual amount; materials used to clean up spills.[1][5] |
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory to ensure safety and regulatory compliance. Always consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.[5][6]
Trace Contaminated Waste Disposal
This category includes items with minimal, residual contamination.
-
Personal Protective Equipment (PPE): Place all used gowns, double gloves, and other disposable protective gear into a designated yellow chemotherapy waste container immediately after use.[3][7]
-
"RCRA Empty" Containers: Vials, IV bags, and other containers that are "RCRA empty" (contain <3% residual drug) should be placed in the yellow trace chemotherapy waste stream.[1][4]
-
Contaminated Labware: Non-sharp items like contaminated wipes, absorbent pads, and plasticware should be disposed of in yellow bags or containers designated for trace chemotherapy waste.[3][6]
-
Trace-Contaminated Sharps: Needles, syringes (that are "RCRA empty"), and glass vials must be placed directly into a dedicated, puncture-resistant yellow sharps container clearly labeled "Chemo Sharps" or "Chemotherapeutic Waste".[3][6] Do not recap, bend, or break needles.[7][8]
-
Final Disposal: Once full, trace chemotherapy waste containers (yellow bags and sharps containers) are typically sent for incineration.[1][2]
Bulk Hazardous Waste Disposal
This category is for any material that is not "RCRA empty" and is considered hazardous chemical waste.
-
Unused or Expired Product: Pure, unused, or expired this compound (powder or solution) must be disposed of as hazardous chemical waste.[6] It should be collected in a sealed, non-breakable container with a properly completed hazardous waste label.
-
Grossly Contaminated Items: Materials saturated with the drug, such as from a spill cleanup, are considered bulk waste.[1] These must be collected and placed in a designated black RCRA hazardous waste container.[1][4][5]
-
Non-Empty Syringes and Vials: Any syringe containing visible drug residue beyond a trace amount, or any container with more than 3% of its original volume, must be disposed of in the black hazardous waste container.[5]
-
Final Disposal: Black containers of bulk chemotherapy waste are managed by the institution's EH&S department and sent to a licensed hazardous waste treatment facility.[1][9] Liquid chemotherapeutic wastes must never be poured down the drain.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and disposing of waste contaminated with this compound.
Caption: Decision workflow for this compound waste segregation.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Cordon off the spill area to prevent spreading.
-
Don Appropriate PPE: At a minimum, wear a gown, shoe covers, and two pairs of chemotherapy-grade gloves. For larger spills, a respirator and eye protection may be necessary.[11]
-
Contain and Clean: Use a chemotherapy spill kit to absorb liquids and collect powders.[11] Work from the outside of the spill inward. Avoid creating dust from powdered spills.[8][10]
-
Dispose of Cleanup Materials: All materials used for cleanup, including PPE, are considered bulk hazardous waste and must be placed in the black RCRA waste container.[1]
-
Decontaminate: Clean the area thoroughly with a detergent solution followed by clean water.
-
Report: Report the spill to your supervisor and EH&S department according to institutional policy.
References
- 1. danielshealth.com [danielshealth.com]
- 2. medprodisposal.com [medprodisposal.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. web.uri.edu [web.uri.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. pogo.ca [pogo.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 6-Mercaptopurine Monohydrate
Audience: This guide is intended for researchers, scientists, and drug development professionals who handle 6-Mercaptopurine Monohydrate in a laboratory setting.
Disclaimer: This document provides summary guidance. Always consult the full Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this compound.
Immediate Safety Information
This compound is a potent cytotoxic and hazardous substance that requires careful handling to minimize exposure risks.[1][2] Key hazards include:
-
Reproductive Hazards: May impair fertility and is suspected of damaging the unborn child.[1][3][4][5][6]
-
Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[1][3][4][5][6]
-
Irritation: Causes skin, eye, and respiratory irritation.[1][4][5]
In case of exposure, seek immediate medical attention and refer to the specific first aid measures outlined in the product's SDS.
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound to establish a primary barrier against exposure.[7]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended. Select gloves based on their resistance to permeation by cytotoxic drugs.[8] |
| Body Protection | Gown/Lab Coat | Disposable, fluid-resistant gown with long sleeves and closed front. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9] A face shield may be required if there is a risk of splashing.[7][9] |
| Respiratory Protection | Mask/Respirator | A surgical mask should be worn at a minimum, especially when handling powders to prevent inhalation of airborne particles.[7] For tasks with a higher risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment. |
Operational Plan for Handling
Adherence to a strict operational workflow is critical to ensure safety.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a ventilated enclosure such as a chemical fume hood or a biological safety cabinet.
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Have a spill kit readily accessible.
2. Weighing and Aliquoting:
-
Handle the solid form of the compound carefully to avoid generating dust.[1]
-
If possible, use a powder-handling enclosure or a chemical fume hood.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
3. Solution Preparation:
-
Prepare solutions within a ventilated enclosure.
-
Add the solid to the solvent slowly to prevent splashing.
-
This compound is soluble in dilute solutions of alkali hydroxides and hot alcohol.[1] It is practically insoluble in water.[10][11]
4. Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning solution (e.g., soap and water).[7]
-
Carefully remove and dispose of PPE as contaminated waste.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous or cytotoxic waste and disposed of according to institutional and regulatory guidelines.[1][2]
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other disposable materials should be placed in a clearly labeled, sealed plastic bag or a designated cytotoxic waste container.[7][12]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3][13]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for cytotoxic waste.
2. Final Disposal:
-
All waste containers must be sealed and stored in a secure, designated area for hazardous waste pickup.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.[1]
Spill Management Plan
In the event of a spill, prompt and safe cleanup is crucial.[2]
1. Immediate Actions:
-
Alert others in the vicinity and restrict access to the spill area.
-
If the substance has come into contact with skin or eyes, follow the first-aid procedures in the SDS.
2. Spill Cleanup:
-
Don appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.
-
For solid spills: Gently cover the spill with damp absorbent material to avoid raising dust.[12] Carefully sweep or vacuum the material into a designated cytotoxic waste container.[1] A vacuum cleaner must be fitted with a HEPA filter.[1]
-
For liquid spills: Cover the spill with absorbent material from a spill kit.
-
Once the material is collected, decontaminate the spill area with an appropriate cleaning agent.
-
Dispose of all cleanup materials as cytotoxic waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fermion.fi [fermion.fi]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ipservices.care [ipservices.care]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
